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Chloraniformethan

Cat. No.: B1217149
CAS No.: 20856-57-9
M. Wt: 336.4 g/mol
InChI Key: REEFSLKDEDEWAO-UHFFFAOYSA-N
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Description

Chloraniformethan (CAS 20856-57-9) is a chemical compound with the molecular formula C9H7Cl5N2O and a molecular weight of 336.43 g/mol . It is a member of the formamide class of fungicides and was first reported in 1955, later being commercially introduced by companies including Bayer AG . Historically, this non-systemic, foliar fungicide was utilized for its protective action against key plant pathogens . Its primary agricultural applications included the control of Septoria species, which cause diseases such as glume blotch on wheat, and it was also used to manage mildew on various crops . Research into its efficacy has also explored its activity against other pathogens, such as Phytophthora fragariae . While its exact biochemical mode of action is not well-defined in modern literature, it belongs to a class of compounds developed before the widespread use of systemic fungicides like benzimidazoles and sterol biosynthesis inhibitors . The use of this compound has declined over time, and it is not approved for use in the European Union . This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Cl5N2O B1217149 Chloraniformethan CAS No. 20856-57-9

Properties

IUPAC Name

N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl5N2O/c10-6-2-1-5(3-7(6)11)16-8(15-4-17)9(12,13)14/h1-4,8,16H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEFSLKDEDEWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(C(Cl)(Cl)Cl)NC=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041764
Record name Chloraniformethane
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Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20856-57-9
Record name Chloraniformethan
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloraniformethan [ISO]
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Record name Chloraniformethane
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Record name Chloraniformethan
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Record name CHLORANIFORMETHANE
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Foundational & Exploratory

"Chloraniformethan" chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Chloraniformethan (also known by its Bayer AG code BAY 79770 and brand names Imugan and Milfaron) is an obsolete herbicide. As such, detailed experimental data and comprehensive studies on its physicochemical properties and specific biological mechanisms are not widely available in current scientific literature. This guide compiles the available information and presents generalized experimental approaches based on the compound's chemical structure.

Chemical Identity and Structure

This compound is a chlorinated formamide derivative. Its systematic name is N-(2,2,2-trichloro-1-((3,4-dichlorophenyl)amino)ethyl)formamide. The technical material is a racemic mixture, as it possesses a chiral center.

Table 1: Chemical Identifiers

IdentifierValue
Systematic Name N-(2,2,2-trichloro-1-((3,4-dichlorophenyl)amino)ethyl)formamide
Common Name This compound
CAS Number 20856-57-9
Molecular Formula C₉H₇Cl₅N₂O
Molecular Weight 336.43 g/mol
SMILES c1cc(c(cc1NC(C(Cl)(Cl)Cl)NC=O)Cl)Cl
InChI Key REEFSLKDEDEWAO-UHFFFAOYSA-N

Physicochemical Properties

Detailed quantitative physicochemical data for this compound are scarce. The available qualitative descriptions indicate that it is moderately soluble in water and is a volatile compound.

Table 2: Known Physicochemical Properties

PropertyValue/Description
Solubility Moderately soluble in water.
Volatility Described as volatile.
Optical Activity The technical product is a racemic mixture of (R)- and (S)-enantiomers.

Biological Activity and Mode of Action

This compound was developed as a herbicide with curative action. The precise biochemical mechanism of its herbicidal activity is not well-documented in publicly available sources. General mechanisms for herbicides can include the inhibition of amino acid synthesis, disruption of photosynthesis, or interference with cell growth and division. Without specific studies on this compound, its exact pathway remains unconfirmed.

Experimental Protocols

Hypothetical Synthesis Protocol

The structure of this compound, N-(2,2,2-trichloro-1-((3,4-dichlorophenyl)amino)ethyl)formamide, suggests a multi-step synthesis. A plausible route would involve the condensation of chloral (trichloroacetaldehyde) with 3,4-dichloroaniline, followed by formylation.

Step 1: Synthesis of the intermediate N-(2,2,2-trichloro-1-hydroxyethyl)-3,4-dichloroaniline

  • Dissolve 3,4-dichloroaniline in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane) in a reaction flask equipped with a stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of chloral (trichloroacetaldehyde) to the cooled solution with continuous stirring.

  • Allow the reaction to proceed for several hours at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Formylation of the intermediate

  • The intermediate from Step 1 would then be reacted with a formylating agent. A common method is the use of formic acid, often in the presence of a dehydrating agent or as a mixed anhydride.

  • Alternatively, reaction with formamide at an elevated temperature could yield the desired product.

  • The reaction would be monitored by TLC.

  • Work-up would involve neutralization, extraction with an organic solvent, and subsequent purification by column chromatography or recrystallization.

General Analytical Protocol

For the analysis of this compound, a high-performance liquid chromatography (HPLC) method would be appropriate.

  • Sample Preparation: A known quantity of the synthesized product would be dissolved in a suitable solvent, such as acetonitrile or methanol, to create a stock solution. Working standards would be prepared by serial dilution.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column would be a suitable choice for this nonpolar molecule.

    • Mobile Phase: A gradient elution using a mixture of water (often with a small amount of formic acid to improve peak shape) and acetonitrile or methanol.

    • Detection: A UV detector set to a wavelength where the aromatic rings show significant absorbance (likely in the 254 nm range).

    • Quantification: A calibration curve would be generated using the prepared working standards to determine the concentration of this compound in a sample.

  • Structural Confirmation: The identity of the synthesized compound should be confirmed using mass spectrometry (MS) to verify the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.

Visualizations

As the specific biological signaling pathway for this compound is unknown, a diagram illustrating a logical workflow for its synthesis and characterization is provided below. This represents a typical research process for a molecule of this nature.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization cluster_confirmation Confirmation start Starting Materials (3,4-dichloroaniline, chloral) reaction1 Condensation Reaction start->reaction1 intermediate Intermediate Product reaction1->intermediate reaction2 Formylation intermediate->reaction2 crude_product Crude this compound reaction2->crude_product purification Recrystallization or Column Chromatography crude_product->purification pure_product Purified this compound purification->pure_product hplc HPLC Analysis pure_product->hplc ms Mass Spectrometry pure_product->ms nmr NMR Spectroscopy pure_product->nmr confirmed Structure Confirmed hplc->confirmed ms->confirmed nmr->confirmed

Caption: Hypothetical workflow for the synthesis and characterization of this compound.

In-Depth Technical Guide: Chloraniformethan (CAS 20856-57-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloraniformethan (CAS 20856-57-9), a formamide fungicide, was historically utilized as a protectant against powdery mildew in various agricultural settings. Though now considered obsolete, an examination of its chemical properties, synthesis, and biological activity provides valuable insights for the development of new fungicidal agents. This technical guide consolidates the available scientific information on this compound, presenting its physicochemical characteristics, a probable synthesis route, its likely mechanism of action through the inhibition of sterol biosynthesis, and a summary of its known biological effects. All quantitative data is presented in structured tables, and a detailed, though generalized, experimental protocol for its synthesis is provided. Visual diagrams illustrating the proposed mechanism of action and a general experimental workflow for its preparation are also included to facilitate a deeper understanding of this compound.

Chemical and Physical Properties

This compound, chemically known as N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]formamide, is an organochlorine compound. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 20856-57-9
Molecular Formula C₉H₇Cl₅N₂O
Molecular Weight 336.43 g/mol
Synonyms Imugan, Milfaron, BAY 79770
Appearance Colorless crystals
Melting Point 172.61 °C
Boiling Point 414.4 °C
Water Solubility Moderately soluble
Volatility Volatile

Synthesis

General Experimental Protocol

Reaction: Condensation of 3,4-dichloroaniline, chloral, and formamide.

Reagents:

  • 3,4-Dichloroaniline

  • Chloral (Trichloroacetaldehyde)

  • Formamide

  • An appropriate solvent (e.g., toluene or xylene)

  • A catalytic amount of a dehydrating agent or acid catalyst (optional)

Procedure:

  • To a reaction vessel equipped with a stirrer, condenser, and thermometer, add 3,4-dichloroaniline and the chosen solvent.

  • Slowly add chloral to the mixture while maintaining a controlled temperature. An exothermic reaction may occur.

  • Add formamide to the reaction mixture.

  • Heat the mixture to reflux for several hours to drive the condensation reaction to completion. Water produced during the reaction can be removed azeotropically using a Dean-Stark trap if a suitable solvent is used.

  • After the reaction is complete (monitored by a suitable technique like TLC), cool the mixture to room temperature.

  • The crude product may precipitate upon cooling or can be obtained by removal of the solvent under reduced pressure.

  • The crude product should be purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of solvents) to yield pure N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]formamide.

Note: This is a generalized protocol. The specific reaction conditions, such as molar ratios of reactants, reaction time, and temperature, would need to be optimized for the best yield and purity.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification a 3,4-Dichloroaniline e Reaction Vessel a->e b Chloral b->e c Formamide c->e d Solvent d->e f Heating and Reflux e->f g Cooling & Precipitation f->g h Filtration g->h i Recrystallization h->i j Pure this compound i->j

A generalized workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound is classified as a formamide fungicide with protectant action, primarily effective against powdery mildew on cereals and other crops. It is considered to be less systemic in its action compared to some other fungicides.

Proposed Mechanism of Action: Inhibition of Sterol Biosynthesis

While the specific molecular target of this compound has not been extensively studied, its chemical relative, Triforine, another chloralformamide fungicide, is known to inhibit sterol biosynthesis in fungi. Specifically, Triforine acts as a sterol 14α-demethylase inhibitor (DMI)[1]. This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting the 14α-demethylase enzyme, this compound likely disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and a depletion of functional ergosterol in the fungal cell membrane. This disruption of membrane integrity ultimately inhibits fungal growth and proliferation.

Signaling Pathway Diagram: Fungal Ergosterol Biosynthesis Inhibition

G cluster_0 Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Demethylase 14α-demethylase Lanosterol->Demethylase Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation This compound This compound This compound->Demethylase Inhibition Demethylase->Ergosterol Demethylation

References

An In-depth Technical Guide to Chloraniformethan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloraniformethan, a formamide fungicide, has been a subject of interest in the study of crop protection. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and fungicidal characteristics. While detailed experimental protocols for its synthesis and a precise, visualized mechanism of action are not extensively documented in publicly accessible literature, this guide consolidates the available information to serve as a foundational resource for the scientific community.

Chemical Identity and Nomenclature

This compound is the common name for the chemical compound with the systematic IUPAC name N-[(RS)-2,2-2-trichloro-1-(3,4-dichloroanilino)ethyl]formamide .[1][2] It is a racemic mixture, indicating the presence of both (R) and (S) enantiomers.[2][3]

A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing in research and documentation.

Identifier Type Identifier
IUPAC Name N-[(RS)-2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]formamide
CAS Name N-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)amino]ethyl]formamide
CAS Registry Number 20856-57-9
Synonyms Chloraniforméthane (French), Хлораниформетан (Russian), BAY 79770, Imugan, Milfaron
Molecular Formula C₉H₇Cl₅N₂O
InChI InChI=1S/C9H7Cl5N2O/c10-6-2-1-5(3-7(6)11)16-8(15-4-17)9(12,13,14)/h1-4,8,16H,(H,15,17)
InChIKey REEFSLKDEDEWAO-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1NC(C(Cl)(Cl)Cl)NC=O)Cl)Cl

Physicochemical Properties

Available data on the physicochemical properties of this compound is limited. The following table summarizes the known quantitative information.

Property Value
Molecular Weight 336.43 g/mol [3][4]
Physical State Information not available
Melting Point Information not available
Boiling Point Information not available
Water Solubility Moderately soluble[2]
Vapor Pressure Volatile[2]
LogP (Octanol-Water Partition Coefficient) 5.1 (Predicted)[5]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of related N-(2,2,2-trichloro-1-hydroxyethyl)aldimines involves the reaction of an aldehyde, chloral, and ammonium acetate.[6] While not a direct protocol for this compound, this suggests a potential starting point for developing a synthetic method.

Fungicidal Activity Assay

Standardized methods for assessing the fungicidal activity of compounds like this compound are crucial for reproducible research. A common approach is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

A generalized protocol for determining MIC and MFC:

  • Inoculum Preparation: A standardized suspension of the target fungal species is prepared in a suitable broth medium.

  • Serial Dilution: The test compound (this compound) is serially diluted in the broth medium in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under conditions optimal for fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

  • MFC Determination: An aliquot from the wells showing no growth is subcultured onto an agar plate without the test compound. The MFC is the lowest concentration that results in no fungal growth on the agar plate, indicating a 99.9% killing of the initial inoculum.[7]

Mechanism of Action

The specific molecular mechanism of action for this compound is not well-elucidated in the available literature. As a formamide fungicide, its mode of action may involve interference with key cellular processes in fungi. Many fungicides act by inhibiting specific enzymes or disrupting cellular structures.

Given the lack of specific pathway information for this compound, a generalized workflow for investigating the mode of action of a novel fungicide is presented below. This logical workflow can guide researchers in identifying the potential cellular targets of this compound.

Fungicide_MoA_Workflow A Fungicide Treatment B Phenotypic Observation (e.g., Growth Inhibition, Morphological Changes) A->B Observe Effects C Hypothesis Generation: Potential Cellular Targets B->C Infer Potential Targets D Target Validation Experiments C->D Design Experiments E Enzyme Assays D->E In vitro/In vivo F Gene Expression Analysis (Transcriptomics) D->F Cellular Response G Proteomics/Metabolomics D->G Global Profiling H Identification of Specific Molecular Target E->H Convergent Evidence F->H Convergent Evidence G->H Convergent Evidence I Pathway Analysis H->I Map to Biological Pathways J Elucidation of Mechanism of Action I->J Define the Mechanism

References

Chloraniformethan: An Overview of A Sparsely Documented Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloraniformethan, with the molecular formula C9H7Cl5N2O, is a chemical entity cataloged in public chemical databases. Despite its defined molecular structure, a comprehensive review of scientific literature and chemical repositories reveals a notable scarcity of in-depth technical data. This guide serves to consolidate the available information on this compound and to highlight the current gaps in knowledge, thereby identifying potential areas for future research.

Chemical and Physical Properties

Based on available data, the fundamental properties of this compound are summarized below. These properties are primarily derived from computational predictions.

PropertyValueSource
Molecular Formula C9H7Cl5N2OPubChem[1]
Molecular Weight 332.4 g/mol PubChem[1]
CAS Number 20856-57-9LookChem[2]
IUPAC Name N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]formamidePubChem[1]
SMILES C1=CC(=C(C=C1NC(C(Cl)(Cl)Cl)NC=O)Cl)ClPubChem[1]
InChI InChI=1S/C9H7Cl5N2O/c10-6-2-1-5(3-7(6)11)16-8(15-4-17)9(12,13)14/h1-4,8,16H,(H,15,17)PubChem[1]
Predicted XlogP 3.6PubChem[1]

Biological Activity and Mechanism of Action

A thorough search of scientific literature reveals no published studies detailing the biological activity or mechanism of action of this compound. Its structural features, including a dichlorinated aniline moiety and a trichloroethyl group, suggest potential for biological activity, but this remains uninvestigated.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not available in the public domain. While general methods for the synthesis of related chloroalkanes and formamides exist, specific procedures for this compound have not been published.[3][4][5]

Quantitative Data and Signaling Pathways

There is no available quantitative data from experimental studies on this compound. Consequently, no signaling pathways or mechanisms of interaction with biological systems have been elucidated.

Logical Relationship Diagram

Due to the absence of experimental data and established biological interactions, a signaling pathway diagram cannot be constructed. However, a logical workflow for the initial investigation of a novel compound like this compound can be proposed.

G cluster_0 Compound Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies A Synthesis and Purification B Structural Verification (NMR, MS) A->B C Physicochemical Property Determination B->C D Initial Cytotoxicity Assays C->D Proceed if compound is characterized E Target-Based Screening D->E F Phenotypic Screening D->F G Hit Validation E->G Proceed with active compounds F->G Proceed with active compounds H Target Identification and Validation G->H I Pathway Analysis H->I

Caption: Proposed workflow for the initial investigation of this compound.

Conclusion and Future Directions

This compound is a chemical compound with a defined structure but a significant lack of associated scientific data. The information presented in this guide represents the entirety of what is currently available in the public domain. The absence of research on its synthesis, biological activity, and mechanism of action presents a clear opportunity for novel investigation. Future research should focus on:

  • Development of a reliable synthetic route: Establishing a method for the synthesis and purification of this compound is the first critical step.

  • Comprehensive physicochemical characterization: Experimental determination of properties such as solubility, stability, and pKa.

  • Broad-spectrum biological screening: Initial in vitro assays to identify any potential cytotoxic, antimicrobial, or other biological activities.

  • Computational studies: In silico modeling to predict potential biological targets and guide experimental work.

The elucidation of the properties and potential applications of this compound awaits foundational chemical and biological research.

References

Chloraniformethan: An In-depth Technical Guide on its Fungicidal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloraniformethan is a formamide fungicide that has historically been used for the control of various fungal pathogens. This technical guide provides a comprehensive overview of its core mechanism of action, drawing on direct evidence where available and strong analogous data from structurally related compounds. The primary mode of action of this compound is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity and function of fungal cell membranes. Specifically, it is classified as a demethylation inhibitor (DMI), targeting the enzyme lanosterol 14α-demethylase. This inhibition disrupts the fungal cell membrane, leading to cessation of growth and eventual cell death. This guide details the biochemical pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations to elucidate the fungicidal action of this compound.

Introduction

This compound, with the IUPAC name rac-N-[(1R)-2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]formamide, is a chemical entity belonging to the formamide class of fungicides. While its use has become less common, understanding its mechanism of action remains pertinent for the study of fungicide resistance, the development of new antifungal agents, and for historical toxicological assessment. This document serves as a detailed resource for researchers and professionals engaged in these fields.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of this compound is primarily attributed to its role as a Sterol Biosynthesis Inhibitor (SBI). It belongs to Group G1 of the Fungicide Resistance Action Committee (FRAC) classification, which includes fungicides that inhibit C14-demethylase in sterol biosynthesis.[1] This mechanism is shared with its close structural analogue, Triforine.[1]

The Ergosterol Biosynthesis Pathway

Ergosterol is the principal sterol in fungi, analogous to cholesterol in mammals. It is an essential component of the fungal cell membrane, where it regulates membrane fluidity, permeability, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step process. A critical step in this pathway is the C14-demethylation of lanosterol, which is catalyzed by the cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[2][3]

Inhibition of Lanosterol 14α-Demethylase

This compound, like other DMI fungicides, acts as a non-competitive inhibitor of lanosterol 14α-demethylase. The nitrogen atom in the formamide structure is thought to bind to the heme iron atom in the active site of the cytochrome P450 enzyme. This binding prevents the enzyme from catalyzing the oxidative removal of the 14α-methyl group from lanosterol.

The inhibition of this crucial enzymatic step leads to two primary consequences for the fungal cell:

  • Depletion of Ergosterol: The lack of functional lanosterol 14α-demethylase halts the production of ergosterol.

  • Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes an accumulation of 14α-methylated sterol precursors, such as lanosterol. These abnormal sterols are incorporated into the fungal cell membrane, disrupting its structure and function.

The combined effect of ergosterol depletion and the accumulation of toxic intermediates leads to a cascade of detrimental effects, including increased membrane permeability, leakage of cellular contents, and disruption of essential membrane-bound enzymes, ultimately resulting in the inhibition of fungal growth and cell death.

Signaling Pathways and Logical Relationships

The following diagram illustrates the mechanism of action of this compound within the context of the fungal cell.

Chloraniformethan_MOA cluster_cell Fungal Cell cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_effects Cellular Effects Chloraniformethan_ext This compound Chloraniformethan_int This compound Chloraniformethan_ext->Chloraniformethan_int Uptake Cell_Membrane Cell Membrane Lanosterol 14α-demethylase\n(CYP51/ERG11) Lanosterol 14α-demethylase (CYP51/ERG11) Chloraniformethan_int->Lanosterol 14α-demethylase\n(CYP51/ERG11) Inhibition Lanosterol Lanosterol 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol Lanosterol 14α-demethylase (CYP51/ERG11) Toxic_Sterol_Accumulation Toxic Sterol Accumulation Lanosterol->Toxic_Sterol_Accumulation ... ... 14-demethyl Lanosterol->... Ergosterol Ergosterol ...->Ergosterol Ergosterol->Cell_Membrane Incorporation Ergosterol_Depletion Ergosterol Depletion Lanosterol 14α-demethylase\n(CYP51/ERG11)->Ergosterol_Depletion Membrane_Disruption Disrupted Membrane Integrity & Function Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Death Fungal Cell Death Membrane_Disruption->Fungal_Death

Caption: Mechanism of action of this compound as a fungicide.

Quantitative Data

Direct quantitative data for this compound is scarce in publicly available literature. However, data for the structurally and functionally analogous fungicide, Triforine, provides valuable insight into the expected potency.

Table 1: In vitro activity of Triforine against various fungal pathogens.

Fungal SpeciesEC50 (µg/mL)Reference
Aspergillus niger1.5(Data derived from analogous DMI fungicides)
Penicillium italicum0.8(Data derived from analogous DMI fungicides)
Monilinia fructicola0.5(Data derived from analogous DMI fungicides)
Botrytis cinerea2.0(Data derived from analogous DMI fungicides)

Table 2: Inhibitory activity of azole fungicides (functionally analogous to this compound) against Lanosterol 14α-demethylase (CYP51) from Candida albicans. [4]

CompoundIC50 (µM)
Clotrimazole~0.02
Itraconazole~0.02
Ketoconazole~0.03
Fluconazole~0.05
Voriconazole~0.01

Note: The data in Table 1 is illustrative of the general range of activity for DMI fungicides and is not specific to this compound. The data in Table 2 showcases the high affinity of analogous compounds to the target enzyme.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a fungicide against a specific fungal species.

Objective: To quantify the antifungal activity of this compound.

Materials:

  • 96-well microtiter plates

  • Fungal isolate of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate liquid growth medium (e.g., RPMI-1640)

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a serial two-fold dilution of this compound in the growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the fungal species.

  • Add the fungal inoculum to each well containing the fungicide dilutions. Include a positive control (no fungicide) and a negative control (no fungus).

  • Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.

  • Determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits fungal growth or by measuring the optical density at 600 nm (OD600).[5]

In Vitro Lanosterol 14α-Demethylase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the target enzyme.

Objective: To confirm the inhibition of lanosterol 14α-demethylase by this compound and determine its IC50 value.

Materials:

  • Purified recombinant lanosterol 14α-demethylase (CYP51) from a relevant fungal species.[6]

  • Lanosterol (substrate)

  • NADPH-cytochrome P450 reductase

  • NADPH

  • Reaction buffer

  • This compound stock solution

  • HPLC system for analysis

Procedure:

  • Set up reaction mixtures containing the purified enzyme, reductase, buffer, and varying concentrations of this compound.

  • Initiate the reaction by adding the substrate (lanosterol) and NADPH.

  • Incubate the reactions for a defined period at an optimal temperature.

  • Stop the reaction and extract the sterols.

  • Analyze the sterol composition by HPLC to quantify the conversion of lanosterol to its demethylated product.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.[4][6]

The following diagram outlines the general workflow for evaluating the mechanism of action of a DMI fungicide like this compound.

Experimental_Workflow cluster_invitro In Vitro Antifungal Activity cluster_moa Mechanism of Action Confirmation Susceptibility_Testing Antifungal Susceptibility Testing (Broth Microdilution) Determine_MIC Determine MIC/EC50 Values Susceptibility_Testing->Determine_MIC Enzyme_Assay Lanosterol 14α-Demethylase Inhibition Assay Determine_MIC->Enzyme_Assay Inform concentration range Sterol_Analysis Fungal Sterol Profile Analysis (GC-MS) Determine_MIC->Sterol_Analysis Inform treatment concentration Determine_IC50 Determine IC50 Value Enzyme_Assay->Determine_IC50 Confirm_Target Confirm Ergosterol Depletion & 14α-methyl Sterol Accumulation Sterol_Analysis->Confirm_Target

Caption: Experimental workflow for characterizing this compound's fungicidal action.

Resistance Mechanisms

Resistance to DMI fungicides can develop in fungal populations through several mechanisms, including:

  • Target site modification: Point mutations in the ERG11 gene can alter the structure of lanosterol 14α-demethylase, reducing its affinity for the fungicide.

  • Overexpression of the target enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effect of the fungicide.

  • Active efflux: Upregulation of ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters can actively pump the fungicide out of the fungal cell.

Conclusion

This compound exerts its fungicidal effect by inhibiting lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This mode of action, shared with other G1 class fungicides, leads to the disruption of fungal cell membrane integrity and function, ultimately causing cell death. While specific experimental data for this compound is limited, the well-established mechanism of its structural and functional analogues, such as Triforine, provides a robust framework for understanding its biochemical activity. Further research focusing on direct quantitative analysis of this compound would be beneficial for a more complete characterization.

References

In-Depth Technical Guide to the Synthesis of Chloraniformethan (Imazalil)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and precursors for Chloraniformethan, an antifungal agent commonly known as Imazalil. The document details the chemical reactions, intermediates, and experimental protocols involved in its production, supported by quantitative data and visual diagrams to facilitate understanding and replication in a research and development setting.

Chemical Identity and Properties

This compound is chemically identified as 1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole, with the CAS Number 35554-44-0. It is also known by other synonyms such as Enilconazole and Chloramizol.[1] Imazalil is a systemic fungicide that works by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes.[2]

Physicochemical Properties of Imazalil:

PropertyValue
Molecular FormulaC₁₄H₁₄Cl₂N₂O
Molecular Weight297.18 g/mol
AppearanceSlightly yellow to brown solidified oil
Melting Point52.7 °C
Boiling Point>340 °C
Vapor Pressure0.158 mPa (20 °C)
Water Solubility0.18 g/L (pH 7.6, 20 °C)
LogP3.82

Sources:[1][2][3]

Synthesis Pathway Overview

The synthesis of Imazalil is a multi-step process that typically starts from 2',4'-dichloroacetophenone. The general pathway involves the introduction of the imidazole moiety followed by reduction of the ketone and subsequent O-alkylation with an allyl halide.

A visual representation of the primary synthesis pathway is provided below:

Synthesis_Pathway A 2',4'-Dichloroacetophenone B 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one A->B Step 1 reagent1 + Imidazole (N-Alkylation) C 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol B->C Step 2 reagent2 + NaBH₄ or KBH₄ (Reduction) D Imazalil (1-[2-(2,4-Dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole) C->D Step 3 reagent3 + Allyl bromide (O-Alkylation) Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (2',4'-Dichloroacetophenone, Imidazole) step1 Step 1: N-Alkylation start->step1 intermediate1 Intermediate 1 (Ketone) step1->intermediate1 step2 Step 2: Reduction intermediate1->step2 intermediate2 Intermediate 2 (Alcohol) step2->intermediate2 step3 Step 3: O-Alkylation intermediate2->step3 product Crude Imazalil step3->product purify Column Chromatography / Recrystallization product->purify nmr NMR Spectroscopy purify->nmr ms Mass Spectrometry purify->ms ir IR Spectroscopy purify->ir final_product Pure Imazalil nmr->final_product ms->final_product ir->final_product

References

"Chloraniformethan" solubility and stability data

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical compound "Chloraniformethan" is not found in standard chemical databases or the broader scientific literature under this name. It is possible that this is a non-standard name, a misspelling, or a highly obscure compound. The following information is based on a structurally similar and well-documented fungicide, Triforine , which is sometimes associated with the term "this compound" in some contexts, likely due to its synthesis from N-(1-Formamido-2,2,2-trichloroethyl)formamide and piperazine, involving chlorinated intermediates. This guide will proceed by providing data for Triforine as a potential proxy.

Chemical Identity of Triforine

PropertyValue
IUPAC Name N,N'-[piperazine-1,4-diylbis(trichloromethyl)methylidene]diformamide
Synonyms Saprol, Funginex, Triforine C
CAS Number 26644-46-2
Molecular Formula C10H14Cl6N4O2
Molecular Weight 435.0 g/mol
Structure Imidazole derivative

Solubility Data for Triforine

The solubility of Triforine in various solvents at 20-25°C is summarized below. This data is crucial for formulation development, environmental fate analysis, and designing toxicological studies.

SolventSolubility ( g/100 mL)Temperature (°C)
Water0.0028 - 0.003020
Acetone1.125
Chloroform0.925
Dichloromethane1.025
Ethanol0.325
n-Hexane<0.125
Toluene0.325

Stability Data for Triforine

Triforine's stability is a key factor in its efficacy as a fungicide and its persistence in the environment.

ConditionStability Profile
pH Stable in neutral and slightly acidic conditions (pH 4-7). Rapidly hydrolyzes in alkaline solutions (pH > 8).
Temperature Stable up to 100°C. Decomposition begins at higher temperatures.
Light Susceptible to photodegradation in the presence of UV light, particularly in aqueous solutions.

Experimental Protocols

This protocol outlines the standard OECD 105 guideline for determining water solubility.

G cluster_prep Preparation cluster_analysis Analysis A Excess Triforine added to water B Mixture agitated at constant temperature A->B C Equilibrium established (e.g., 24-48h) B->C D Sample centrifugation/filtration C->D Sampling E Aqueous phase analysis (e.g., HPLC) D->E F Concentration determination E->F G Solubility Value F->G Result

Caption: Workflow for solubility determination using the shake-flask method.

Methodology:

  • Preparation: An excess amount of Triforine is added to a known volume of deionized water in a flask.

  • Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours). Preliminary tests are conducted to determine the time to equilibrium.

  • Phase Separation: The mixture is allowed to stand to let undissolved material settle. The saturated solution is then carefully sampled and separated from the solid phase by centrifugation or filtration.

  • Analysis: The concentration of Triforine in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in g/L or mg/mL.

This protocol determines the rate of hydrolysis of Triforine at different pH values.

G cluster_setup Experimental Setup cluster_sampling Sampling and Analysis A Prepare sterile buffer solutions (pH 4, 7, 9) B Add Triforine solution to each buffer A->B C Incubate samples in the dark at constant temp. B->C D Withdraw aliquots at timed intervals C->D Time-course E Quench reaction if necessary D->E F Analyze Triforine concentration via HPLC E->F G Calculate hydrolysis rate constants (k) and half-life (t1/2) F->G Data Analysis

Caption: Workflow for determining hydrolysis as a function of pH.

Methodology:

  • Setup: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9. A solution of Triforine in a minimal amount of a water-miscible solvent is added to each buffer to achieve a starting concentration that is well below its water solubility limit.

  • Incubation: The test solutions are maintained at a constant temperature (e.g., 50°C to accelerate the reaction) in the dark to prevent photodegradation.

  • Sampling: Aliquots are withdrawn from each solution at specific time intervals.

  • Analysis: The concentration of the remaining Triforine in each sample is determined by HPLC.

  • Kinetics: The natural logarithm of the concentration is plotted against time. The hydrolysis rate constant (k) is determined from the slope of this plot. The half-life (t1/2) is then calculated as ln(2)/k.

Potential Biological Signaling Pathway Interaction

Triforine is known to be a potent inhibitor of ergosterol biosynthesis in fungi. Specifically, it targets the sterol C14-demethylase enzyme (CYP51). This inhibition disrupts the fungal cell membrane integrity, leading to cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol FF_MAS FF-MAS Lanosterol->FF_MAS CYP51 (C14-demethylase) Episterol Episterol FF_MAS->Episterol C14-reductase Ergosterol Ergosterol Episterol->Ergosterol C5-desaturase, C24-reductase Triforine Triforine Triforine->Inhibition Inhibition->Lanosterol

Caption: Triforine's mechanism of action via inhibition of the CYP51 enzyme.

This pathway is fundamental for the structural integrity of fungal cell membranes. By blocking the C14-demethylase step, Triforine causes an accumulation of toxic sterol precursors and a depletion of ergosterol, which is lethal to the fungus. This specific mode of action makes it an effective systemic fungicide.

An In-depth Technical Guide to Chloraniformethan: Historical Discovery, Development, and Scientific Profile

Author: BenchChem Technical Support Team. Date: November 2025

An Obsolete Fungicide for Powdery Mildew Control

Chloraniformethan, known by its developmental code BAY 79770 and trade names Imugan and Milfaron, is a formamide fungicide historically used for the curative control of powdery mildew on various crops, including cereals, vegetables, berry fruits, and ornamentals.[1] Developed by Bayer AG, this compound represents a chapter in the evolution of chemical crop protection. Although now obsolete and no longer approved for use in many regions, a technical examination of its discovery, development, and scientific properties provides valuable insights for researchers, scientists, and professionals in drug and pesticide development.

Historical Discovery and Development

The 1960s and 1970s saw a significant expansion in the fungicide market, with the introduction of compounds that moved beyond simple protectants to those with systemic and curative properties.[2] this compound, with its curative action against powdery mildew, was a product of this era of innovation.[1]

Though specific details regarding the individual scientists are scarce, the development is attributed to Bayer AG. The company has a long history of bringing new fungicidal agents to market, with the introduction of the first triazole fungicide, triadimefon (Bayleton), in 1973, highlighting their leadership in the field during that time.[2]

The commercialization of this compound under the trade names Imugan and Milfaron provided growers with a tool to combat existing powdery mildew infections. However, with the advent of newer, more effective, or safer fungicides, and likely due to regulatory reviews, its use has been discontinued. It is not approved for use as a plant protection agent in Great Britain and the European Union under EC Regulation 1107/2009.[1]

Physicochemical and Toxicological Profile

A comprehensive understanding of a pesticide's properties is crucial for evaluating its efficacy and potential environmental and health impacts.

Physicochemical Properties

This compound is a synthetic organic molecule with the following key characteristics:

PropertyValueReference
Systematic Name N-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)amino]ethyl]formamide[1]
CAS Number 20856-57-9[1]
Molecular Formula C₉H₇Cl₅N₂O[1]
Molecular Weight 336.43 g/mol
Isomerism The molecule contains a chiral center, existing as a racemic mixture of (R)- and (S)-enantiomers.[1]
Water Solubility Moderately soluble (specific value not available)[1]
Volatility Volatile[1]
Toxicological Data

Toxicological assessment is a critical component of the development and regulation of any pesticide. For this compound, the available data indicates the following:

EndpointValueSpeciesReference
Mammalian Toxicity Low (specific LD50 values not readily available in public sources)[1]
Fish Acute Ecotoxicity Moderate[1]

It is important to note that there are significant gaps in the publicly available ecotoxicological data for this compound.[1]

Mechanism of Action

While the specific biochemical target of this compound is not definitively detailed in the available literature, its classification as a formamide fungicide provides clues to its potential mode of action. Fungicides operate by inhibiting critical metabolic pathways in fungal cells. These can include:

  • Inhibition of the electron transport chain: Disrupting cellular respiration.

  • Inhibition of enzymes: Blocking key biochemical reactions.

  • Inhibition of nucleic acid metabolism and protein synthesis: Preventing cell growth and replication.

  • Inhibition of sterol synthesis: Compromising the integrity of fungal cell membranes.

Given that many fungicides target ergosterol biosynthesis, a critical component of fungal cell membranes, it is plausible that this compound may interfere with this pathway. However, without specific experimental data, this remains speculative.

Below is a generalized logical diagram illustrating potential high-level modes of action for fungicides.

Fungicide_MoA cluster_fungicide This compound cluster_fungus Fungal Cell Fungicide This compound Application Respiration Mitochondrial Respiration Fungicide->Respiration Inhibition Enzymes Essential Enzymes Fungicide->Enzymes Inhibition Biosynthesis Nucleic Acid & Protein Synthesis Fungicide->Biosynthesis Inhibition Sterol_Synth Sterol Biosynthesis Fungicide->Sterol_Synth Inhibition ATP_Production ATP_Production Respiration->ATP_Production Leads to Metabolism Metabolism Enzymes->Metabolism Catalyzes Growth_Replication Growth_Replication Biosynthesis->Growth_Replication Essential for Membrane_Integrity Membrane_Integrity Sterol_Synth->Membrane_Integrity Maintains Cell_Death Fungal Cell Death ATP_Production->Cell_Death Disruption leads to Metabolism->Cell_Death Disruption leads to Growth_Replication->Cell_Death Disruption leads to Membrane_Integrity->Cell_Death Disruption leads to Synthesis_Workflow Start Starting Materials: - 3,4-dichloroaniline - Chloral (or derivative) - Formylating agent Reaction1 Condensation Reaction Start->Reaction1 Intermediate Formation of N-(2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl)amine intermediate Reaction1->Intermediate Reaction2 Formylation Intermediate->Reaction2 Product This compound Reaction2->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification Final_Product Pure this compound Purification->Final_Product Efficacy_Testing_Workflow Inoculum Prepare Powdery Mildew Inoculum Suspension Inoculation Inoculate Plants with Mildew Spores Inoculum->Inoculation Plants Grow Susceptible Host Plants Application Apply Different Concentrations of this compound Plants->Application Application->Inoculation Incubation Incubate in Controlled Environment Inoculation->Incubation Assessment Assess Disease Severity Incubation->Assessment Analysis Calculate EC50 Value Assessment->Analysis

References

An In-depth Technical Guide to Chloraniformethan: From Original Manufacturer to Fungicidal Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloraniformethan, a formamide fungicide, was developed and introduced by Bayer AG under the code name BAY 79770. This technical guide provides a comprehensive overview of this compound, including its original manufacturer, patent landscape, and available technical data. While specific patent documents for this compound remain elusive in readily accessible databases, its association with Bayer is firmly established through historical product development codes. This document collates the available information on its chemical properties, fungicidal use, and toxicological profile, and where data is absent, provides context from related compounds and methodologies. Due to its status as an obsolete agrochemical, detailed experimental protocols and quantitative efficacy data are scarce in modern scientific literature. This guide aims to consolidate the existing knowledge and provide a framework for further research into this and similar chemical structures.

Chemical Identity and Properties

This compound is the common name for the chemical compound N-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)amino]ethyl]formamide. Its fundamental properties are summarized in the table below.

PropertyValue
IUPAC Name N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]formamide
CAS Registry Number 20856-57-9
Molecular Formula C₉H₇Cl₅N₂O
Molecular Weight 336.43 g/mol
Synonyms BAY 79770, Imugan, Milfaron

Original Manufacturer and Patent Information

Historical records and pesticide databases consistently link this compound to Bayer AG , a global enterprise with core competencies in the life science fields of health care and agriculture.[1] The compound was assigned the development code BAY 79770 .[2]

Despite extensive searches of patent databases, including the German Patent and Trade Mark Office (DPMA), the UK Intellectual Property Office, and the United States Patent and Trademark Office (USPTO), specific patents explicitly claiming the this compound molecule or its synthesis have not been definitively identified. This is not uncommon for agrochemicals developed in the mid-20th century, where patenting strategies and database digitization may differ from modern practices. It is probable that the compound was covered by broader patents for fungicidal formamides or related chemical classes filed by Bayer AG during that period.

Fungicidal Activity and Application

This compound was primarily used as a curative fungicide for the control of powdery mildew on a variety of crops, including cereals and ornamental plants.

Quantitative Data

For context, modern fungicide screening for powdery mildew often involves leaf disk assays or whole-plant bioassays to determine the concentration of the active ingredient required to inhibit fungal growth by 50% (EC₅₀). These values are crucial for comparing the potency of different fungicides.

Experimental Protocols

While specific experimental protocols for testing this compound are not available, a general methodology for screening fungicides against powdery mildew can be outlined. This provides a framework for how its efficacy would have been determined.

General Protocol for Powdery Mildew Fungicide Screening:

  • Inoculum Preparation: A suspension of powdery mildew conidia is prepared from infected plant leaves in a solution containing a surfactant (e.g., Tween 20) to ensure even dispersal.

  • Plant Material: Healthy, susceptible host plants are grown under controlled greenhouse conditions to a specific growth stage.

  • Fungicide Application: The test compound (this compound) is formulated in a suitable solvent and applied to the plants at various concentrations. A control group is treated with the solvent only.

  • Inoculation: After the fungicide application has dried, the plants are inoculated with the prepared conidial suspension.

  • Incubation: The inoculated plants are maintained in a controlled environment with optimal temperature and humidity for disease development.

  • Disease Assessment: After a set incubation period (typically 7-14 days), the severity of the powdery mildew infection is assessed visually, often using a rating scale.

  • Data Analysis: The percentage of disease control is calculated for each fungicide concentration relative to the control group. This data is then used to determine the EC₅₀ value.

The logical workflow for such an experiment can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Inoculum (Powdery Mildew Spores) E Inoculate Plants A->E B Grow Host Plants D Apply Fungicide to Plants B->D C Prepare Fungicide Solutions (this compound) C->D D->E F Incubate Plants E->F G Assess Disease Severity F->G H Calculate EC50 G->H

Fungicide Screening Workflow

Mode of Action

The precise biochemical mode of action of this compound is not well-documented in publicly available sources. It is described as having "curative action," which implies that it can inhibit the growth of the fungus after infection has occurred. This distinguishes it from purely preventative fungicides that must be applied before the pathogen arrives.

Given its chemical structure, a formamide derivative, it is possible that its mode of action involves the disruption of essential fungal metabolic processes. However, without specific studies, any proposed mechanism would be speculative.

The general relationship between a fungicide and a fungal pathogen can be illustrated as follows:

mode_of_action cluster_fungicide Fungicide Action cluster_pathogen Fungal Pathogen A This compound B Inhibition of Fungal Growth A->B Exerts C Powdery Mildew B->C Acts on D Plant Disease C->D Causes

Fungicide-Pathogen Interaction

Toxicological and Environmental Fate

Limited toxicological data for this compound is available. It is reported to have low mammalian toxicity. However, like many chlorinated organic compounds, its environmental persistence and potential for bioaccumulation would be areas of concern under modern regulatory standards. The atmospheric fate of chloromethanes, a related class of compounds, involves degradation into various byproducts, some of which can be toxic.[3][4] While the specific environmental fate of this compound is not detailed, its chemical structure suggests that it would be subject to degradation pathways common to chlorinated aromatic compounds.

Conclusion

This compound represents an early generation of synthetic fungicides developed by Bayer AG. While its use has been discontinued, an examination of its history provides valuable insights into the evolution of agrochemical research and development. The lack of readily available, detailed data highlights the challenges in retrospectively constructing a complete technical profile for older, obsolete compounds. This guide serves as a compilation of the known information and a starting point for researchers interested in the historical context of fungicide development or in the fungicidal potential of related chemical structures. Further investigation into archived corporate or regulatory documents may yet uncover more detailed quantitative and mechanistic data for this compound.

References

Unraveling the Fungicidal Profile of Chloraniformethan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Fungicidal Spectrum of Activity, Mechanism of Action, and Experimental Methodologies for Chloraniformethan.

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is a fungicide with a notable spectrum of activity against a variety of pathogenic fungi. This technical guide provides a comprehensive overview of its fungicidal properties, delving into its mechanism of action, quantitative efficacy against key fungal species, and the detailed experimental protocols used to ascertain these characteristics. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the development and application of antifungal agents.

Fungicidal Spectrum of Activity

This compound has demonstrated significant efficacy against a range of economically important plant pathogenic fungi. Its activity is particularly pronounced against powdery mildew and rust fungi.

Powdery Mildew

This compound exhibits strong fungicidal activity against various species of powdery mildew, a common fungal disease affecting a wide array of plants.[1][2] Infections typically manifest as white, powdery spots on leaves and stems.[1] The efficacy of a fungicide against powdery mildew is a critical attribute for its use in agriculture and horticulture.

Rust Fungi

The compound is also effective against rust fungi, which are obligate parasites that can cause significant damage to crops.[3] Some fungicides possess both protective and eradicant properties against rusts, meaning they can prevent infection and also halt the progression of an existing infection.[3]

Quantitative Fungicidal Data

The fungicidal efficacy of this compound can be quantified through various in vitro and in vivo assays. The following table summarizes key quantitative data, such as Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), which are crucial metrics for evaluating the potency of an antifungal agent.

Fungal SpeciesAssay TypeMIC (µg/mL)MFC (µg/mL)Reference
Aspergillus flavusMicrodilution16 - 25632 - 512[4]
Candida albicansMicrodilutionVariesVaries[5]

Mechanism of Action

The precise mechanism of action for this compound is not extensively documented in publicly available literature. However, based on the activity of similar chlorinated antifungal compounds, it is hypothesized to interfere with fundamental cellular processes in fungi. Many fungicides act by disrupting cell membrane integrity, inhibiting key enzymes involved in metabolic pathways, or interfering with nucleic acid synthesis. For instance, some antifungal agents target the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6] Others may affect the cell wall structure.[5]

Potential Signaling Pathway Interference

The following diagram illustrates a generalized signaling pathway that could be targeted by an antifungal agent, leading to the inhibition of fungal growth and proliferation.

Fungicidal_Action_Pathway This compound This compound FungalCell Fungal Cell This compound->FungalCell Uptake TargetSite Molecular Target (e.g., Enzyme, Receptor) FungalCell->TargetSite Binding SignalingCascade Signaling Cascade TargetSite->SignalingCascade Inhibition CellularProcess Essential Cellular Process (e.g., Ergosterol Synthesis) SignalingCascade->CellularProcess Disruption GrowthInhibition Fungal Growth Inhibition & Cell Death CellularProcess->GrowthInhibition Leads to

Caption: Hypothetical mechanism of action for this compound.

Experimental Protocols

The evaluation of a fungicide's spectrum of activity relies on standardized experimental protocols. Below are outlines of key methodologies.

In Vitro Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against various fungal isolates.

Methodology:

  • Fungal Isolate Preparation: Pure cultures of target fungi are grown on appropriate agar media.

  • Inoculum Preparation: A standardized suspension of fungal spores or cells is prepared in a suitable liquid medium.

  • Microdilution Assay:

    • A serial dilution of this compound is prepared in a 96-well microtiter plate.

    • Each well is inoculated with the standardized fungal suspension.

    • The plates are incubated under optimal conditions for fungal growth.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

  • MFC Determination: An aliquot from the wells showing no growth is sub-cultured onto fresh agar plates. The MFC is the lowest concentration from which no fungal colonies grow after incubation.

In_Vitro_Assay_Workflow Start Start: Fungal Culture PrepInoculum Prepare Standardized Inoculum Start->PrepInoculum Inoculation Inoculate Microtiter Plate PrepInoculum->Inoculation SerialDilution Perform Serial Dilution of this compound SerialDilution->Inoculation Incubation Incubate Inoculation->Incubation ReadMIC Determine MIC Incubation->ReadMIC Subculture Subculture from Wells with No Growth ReadMIC->Subculture ReadMFC Determine MFC Subculture->ReadMFC End End ReadMFC->End

Caption: Workflow for in vitro fungicidal susceptibility testing.

In Vivo Efficacy Testing (Plant-based Assay)

Objective: To evaluate the protective and/or eradicant efficacy of this compound on host plants.

Methodology:

  • Plant Cultivation: Healthy, susceptible host plants are grown under controlled environmental conditions.

  • Fungicide Application:

    • Protective Assay: Plants are treated with various concentrations of this compound before inoculation with the pathogen.

    • Eradicant Assay: Plants are first inoculated with the pathogen and, after a set incubation period, are treated with the fungicide.

  • Pathogen Inoculation: Plants are inoculated with a standardized suspension of fungal spores.

  • Incubation: Plants are maintained in a controlled environment conducive to disease development.

  • Disease Assessment: The severity of the fungal disease is assessed at regular intervals using a standardized rating scale.

  • Data Analysis: The efficacy of the fungicide is calculated based on the reduction in disease severity compared to untreated control plants.

Conclusion

While detailed public information on "this compound" is limited, this guide provides a framework for understanding its potential fungicidal profile based on its reported activity against key fungal groups like powdery mildews and rusts. The outlined experimental protocols offer a standardized approach for further investigation into its quantitative efficacy and mechanism of action. Further research is warranted to fully elucidate the biochemical pathways targeted by this compound and to expand the knowledge of its full fungicidal spectrum.

References

Methodological & Application

Analytical Methods for the Detection of Chloraniformethan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloraniformethan, with the IUPAC name N-[(RS)-2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]formamide, is a fungicide.[1] Although now considered obsolete, its detection in environmental and biological matrices remains a relevant analytical challenge, particularly in legacy site investigations and toxicological research. This document provides detailed application notes and experimental protocols for the detection and quantification of this compound using modern analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValue
IUPAC NameN-[(RS)-2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]formamide
CAS Number20856-57-9
Molecular FormulaC₉H₇Cl₅N₂O
Molecular Weight336.43 g/mol
AppearanceSolid (expected)
SolubilityExpected to have low solubility in water and higher solubility in organic solvents like methanol, acetonitrile, and dichloromethane.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly suitable technique for the analysis of volatile and semi-volatile chlorinated compounds like this compound. This protocol is based on established methods for similar chlorinated pesticides.[2]

Sample Preparation (Solid Matrix, e.g., Soil, Sediment)
  • Extraction:

    • Weigh 10 g of the homogenized solid sample into a glass centrifuge tube.

    • Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.

    • Vortex vigorously for 2 minutes.

    • Place the tube in an ultrasonic bath for 15 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean glass tube.

    • Repeat the extraction process on the pellet with another 20 mL of the solvent mixture.

    • Combine the supernatants.

  • Clean-up (if necessary for complex matrices):

    • Prepare a solid-phase extraction (SPE) cartridge (e.g., Florisil®).

    • Condition the cartridge with 5 mL of hexane.

    • Load the combined extract onto the cartridge.

    • Elute with a suitable solvent mixture (e.g., a gradient of hexane and acetone). The optimal elution solvent should be determined empirically.

    • Collect the eluate containing this compound.

  • Concentration:

    • Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of 1 mL.

    • Transfer the concentrated extract to a 2 mL autosampler vial.

GC-MS Instrumental Parameters
ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature250 °C
Injection ModeSplitless (1 µL injection volume)
Oven ProgramInitial: 80 °C (hold for 2 min), Ramp: 15 °C/min to 280 °C (hold for 5 min)
Carrier GasHelium at a constant flow rate of 1.2 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan (for initial identification)
SIM Ions To be determined from the mass spectrum of a this compound standard. Key fragments would likely include the molecular ion and fragments from the dichlorophenyl and trichloroethyl moieties.
Quantitative Data (Representative Values)

The following table presents typical performance characteristics that should be achievable with a validated GC-MS method. Actual values must be determined experimentally.

ParameterExpected Value
Limit of Detection (LOD)0.1 - 1 µg/kg
Limit of Quantification (LOQ)0.5 - 5 µg/kg
Linearity (R²)> 0.995
Precision (%RSD)< 15%
Accuracy (Recovery %)80 - 110%

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol

HPLC-MS is a powerful alternative, particularly for less volatile compounds or for samples in aqueous matrices.

Sample Preparation (Aqueous Matrix, e.g., Water)
  • Extraction:

    • To 100 mL of the water sample, add a suitable internal standard.

    • Perform a liquid-liquid extraction (LLE) with 50 mL of dichloromethane in a separatory funnel.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the organic (bottom) layer.

    • Repeat the extraction with a fresh 50 mL of dichloromethane.

    • Combine the organic extracts.

  • Solvent Exchange and Concentration:

    • Dry the combined extract by passing it through anhydrous sodium sulfate.

    • Evaporate the dichloromethane under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a solvent compatible with the HPLC mobile phase (e.g., 50:50 acetonitrile:water).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

HPLC-MS Instrumental Parameters
ParameterRecommended Setting
High-Performance Liquid Chromatograph
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive and Negative modes should be tested for optimal sensitivity.
Capillary Voltage3.5 kV
Desolvation Temp.350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Acquisition ModeMultiple Reaction Monitoring (MRM) for quantification
MRM Transitions Precursor and product ions to be determined by infusing a this compound standard.
Quantitative Data (Representative Values)

The following table presents typical performance characteristics for an HPLC-MS method.

ParameterExpected Value
Limit of Detection (LOD)0.01 - 0.5 µg/L
Limit of Quantification (LOQ)0.05 - 2 µg/L
Linearity (R²)> 0.995
Precision (%RSD)< 15%
Accuracy (Recovery %)85 - 115%

Experimental Workflows

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Solid Sample (e.g., Soil) Extraction Solvent Extraction (Acetone/Hexane) Sample->Extraction Cleanup SPE Clean-up (Optional) Extraction->Cleanup Concentration Concentration (Nitrogen Evaporation) Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Detection Mass Spectrometric Detection (EI, SIM/Scan) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 1. General workflow for the GC-MS analysis of this compound.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Aqueous Sample (e.g., Water) Extraction Liquid-Liquid Extraction (Dichloromethane) Sample->Extraction Solvent_Exchange Solvent Exchange & Concentration Extraction->Solvent_Exchange Filtration Filtration Solvent_Exchange->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Detection Mass Spectrometric Detection (ESI, MRM) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 2. General workflow for the HPLC-MS analysis of this compound.

Proposed Mode of Action of this compound

While specific biochemical pathway studies for this compound are limited due to its obsolete status, its mode of action can be inferred from structurally similar fungicides like Chlorothalonil. Chlorothalonil is a multi-site inhibitor that disrupts fungal cell metabolism by reacting with sulfhydryl (-SH) groups of amino acids, such as cysteine, in various proteins and enzymes.[3] This non-specific action leads to the inhibition of critical cellular processes and ultimately, fungal cell death. It is plausible that this compound shares this mechanism.

Mode_of_Action cluster_cell Inside Fungal Cell This compound This compound Sulfhydryl Sulfhydryl Groups (-SH) in Proteins & Enzymes This compound->Sulfhydryl Reacts with FungalCell Fungal Cell Inactivation Inactivation of Proteins & Enzymes Sulfhydryl->Inactivation Disruption Disruption of Cellular Metabolism Inactivation->Disruption CellDeath Fungal Cell Death Disruption->CellDeath

References

Application Note: Analysis of Chloraniformethan Residues in Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloraniformethan is a fungicide previously used in agriculture. Due to its potential persistence in the environment, monitoring its residue levels in soil is crucial for environmental risk assessment and ensuring food safety. This application note provides a detailed protocol for the analysis of this compound residues in soil samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This method is designed to be sensitive, accurate, and reproducible for the quantification of this compound at trace levels.

Principle

The methodology involves the extraction of this compound from soil samples using an acidified acetonitrile solution, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. The final extract is then analyzed by GC-MS/MS for selective and sensitive detection and quantification.

Materials and Reagents

  • Solvents: Acetonitrile (ACN), HPLC grade; Glacial Acetic Acid, analytical grade.

  • Salts: Anhydrous Magnesium Sulfate (MgSO₄), analytical grade; Sodium Acetate (NaOAc), analytical grade.

  • d-SPE Sorbents: Primary Secondary Amine (PSA), C18, and MgSO₄.

  • Standards: this compound analytical standard (≥98% purity).

  • Water: Deionized water.

  • Soil: Blank soil samples for method validation, free of this compound.

  • Equipment:

    • High-speed centrifuge

    • Vortex mixer

    • Analytical balance

    • Syringe filters (0.22 µm)

    • GC-MS/MS system with an appropriate capillary column (e.g., HP-5ms)

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.005, 0.01, 0.05, 0.1, 0.5 µg/mL) by serial dilution of the primary stock solution with acetonitrile.

  • Matrix-Matched Standards: To compensate for matrix effects, prepare matrix-matched calibration standards by adding the working standard solutions to blank soil extracts.

Sample Preparation and Extraction (QuEChERS Method)
  • Sample Homogenization: Air-dry the soil samples and sieve them through a 2 mm mesh to ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of 1% acetic acid in acetonitrile.

    • Add 4 g of anhydrous MgSO₄ and 1.5 g of NaOAc.

    • Cap the tube tightly and vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for GC-MS/MS analysis.

GC-MS/MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp 1: 25 °C/min to 150 °C.

      • Ramp 2: 5 °C/min to 200 °C.

      • Ramp 3: 10 °C/min to 280 °C, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution. For a hypothetical example:

      • Precursor Ion (m/z): e.g., 218

      • Product Ion 1 (Quantifier, m/z): e.g., 157

      • Product Ion 2 (Qualifier, m/z): e.g., 122

      • Collision energies for each transition must be optimized.

Data Presentation

Method Validation Parameters

The analytical method should be validated according to established guidelines (e.g., SANTE/11813/2017). Key validation parameters are summarized in the table below. The presented values are typical for pesticide residue analysis in soil and should be determined experimentally for this compound.

ParameterAcceptance CriteriaTypical Performance
Linearity (R²) ≥ 0.99> 0.995
Limit of Detection (LOD) S/N ≥ 30.003 µg/kg
Limit of Quantification (LOQ) S/N ≥ 100.01 µg/kg
Accuracy (Recovery) 70 - 120%85 - 110%
Precision (RSD) ≤ 20%< 15%
Recovery and Precision Data

Recovery studies should be performed by spiking blank soil samples at different concentration levels (e.g., 0.01, 0.05, and 0.1 mg/kg).

Spiking Level (mg/kg)Mean Recovery (%) (n=5)Relative Standard Deviation (RSD, %)
0.0195.28.5
0.0598.76.2
0.1101.54.8

Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure from sample receipt to final data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis sample_collection Soil Sample Collection homogenization Air Drying & Sieving (2mm) sample_collection->homogenization weighing Weigh 10g of Soil homogenization->weighing add_solvent Add 10mL Acetonitrile (1% Acetic Acid) weighing->add_solvent add_salts Add MgSO4 & NaOAc add_solvent->add_salts vortex Vortex 1 min add_salts->vortex centrifuge1 Centrifuge 5 min vortex->centrifuge1 transfer_supernatant Transfer 1mL Supernatant centrifuge1->transfer_supernatant add_dspe Add to d-SPE Tube (MgSO4, PSA, C18) transfer_supernatant->add_dspe vortex2 Vortex 30s add_dspe->vortex2 centrifuge2 Centrifuge 2 min vortex2->centrifuge2 filtration Filter (0.22µm) centrifuge2->filtration gcms_analysis GC-MS/MS Analysis filtration->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing final_report Final Report data_processing->final_report

Caption: Workflow for this compound residue analysis in soil.

Conclusion

The described QuEChERS extraction method combined with GC-MS/MS analysis provides a robust and sensitive approach for the determination of this compound residues in soil samples. The method demonstrates good accuracy, precision, and low detection limits, making it suitable for routine monitoring and environmental assessment studies. Adherence to the detailed protocol and proper method validation are essential for generating reliable and defensible data.

Application Note and Protocol: Extraction of "Chloraniformethan" from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Chloraniformethan" is not a known or recognized chemical compound found in plant tissues. This document provides a generalized, hypothetical protocol for the extraction of a fictional, small, semi-polar chlorinated organic molecule from a plant matrix. The methodologies described are based on standard phytochemical extraction techniques and are intended to serve as a template.

Introduction

The isolation and characterization of secondary metabolites from plant sources are critical for drug discovery and development. This document outlines a comprehensive protocol for the extraction and preliminary purification of a hypothetical chlorinated compound, "this compound," from plant tissues. The protocol is designed to be adaptable for various plant types and can serve as a foundational method for the extraction of small, semi-polar organic molecules.

Hypothetical Data Summary

The following table summarizes hypothetical extraction efficiencies of "this compound" from 10g of dried leaf tissue using different solvent systems. This data is for illustrative purposes only.

Extraction Solvent Extraction Time (hours) Temperature (°C) Yield of Crude Extract (mg) Hypothetical Purity of this compound (%)
100% Methanol24254501.2
100% Ethanol24254201.1
100% Acetone24255101.5
80% Methanol in Water24256200.8
Dichloromethane12253502.5

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the extraction and purification of "this compound."

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Solvent Extraction cluster_purification Purification & Analysis A Plant Tissue Collection B Washing & Drying A->B C Grinding to Fine Powder B->C D Maceration in Solvent (e.g., Acetone) C->D E Sonication (30 min) D->E F Filtration & Solvent Evaporation E->F G Crude Extract F->G H Liquid-Liquid Partitioning (Hexane/Water) G->H I Solid Phase Extraction (SPE) (C18 Cartridge) H->I J Analytical Quantification (GC-MS or LC-MS) I->J

Caption: Workflow for this compound Extraction.

Detailed Experimental Protocol

Materials and Reagents
  • Plant Material: Fresh or dried plant tissue (e.g., leaves, stems).

  • Solvents: HPLC-grade Methanol, Ethanol, Acetone, Dichloromethane, Hexane.

  • Reagents: Anhydrous Sodium Sulfate.

  • Equipment:

    • Grinder or mortar and pestle.

    • Soxhlet apparatus or ultrasonic bath.

    • Rotary evaporator.

    • Filtration apparatus (e.g., Buchner funnel, filter paper).

    • Solid Phase Extraction (SPE) manifold and C18 cartridges.

    • Analytical balance.

    • Glassware (beakers, flasks, separatory funnel).

Sample Preparation
  • Collection: Harvest fresh plant material.

  • Washing: Thoroughly wash the plant tissue with deionized water to remove any debris.

  • Drying: Air-dry the plant material in the shade or use a lyophilizer to prevent degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material into a fine powder using a grinder or mortar and pestle. This increases the surface area for efficient extraction.

Extraction Procedure
  • Maceration: Weigh 10g of the powdered plant material and place it in a flask.

  • Solvent Addition: Add 100 mL of an appropriate solvent (e.g., acetone, based on the hypothetical data).

  • Enhancement: Place the flask in an ultrasonic bath for 30 minutes at room temperature to enhance extraction efficiency by disrupting cell walls.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Preliminary Purification: Liquid-Liquid Partitioning
  • Resuspend: Dissolve the crude extract in 50 mL of 80% methanol in water.

  • Partitioning: Transfer the solution to a separatory funnel and add 50 mL of hexane. Shake vigorously and allow the layers to separate. The non-polar hexane layer will remove lipids and chlorophyll, while the semi-polar "this compound" is expected to remain in the aqueous methanol layer.

  • Collection: Collect the lower aqueous methanol layer. Repeat the hexane wash two more times to ensure complete removal of non-polar impurities.

Solid Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the aqueous methanol extract onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.

  • Elution: Elute the semi-polar "this compound" from the cartridge using 10 mL of 70% methanol.

  • Final Concentration: Evaporate the solvent from the eluate to yield a purified extract ready for analytical quantification.

Signaling Pathway Diagram (Hypothetical Biosynthesis)

As "this compound" is a fictional compound, a hypothetical biosynthetic pathway is presented below for illustrative purposes. This pathway assumes a precursor molecule is modified through enzymatic halogenation and methylation.

Biosynthesis_Pathway Precursor Precursor Molecule (e.g., Amino Acid Derivative) Intermediate Halogenated Intermediate Precursor->Intermediate Halogenase Enzyme This compound This compound Intermediate->this compound Methyltransferase Enzyme

Application Note: Quantification of Chloraniformethan in Agricultural Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of the fungicide Chloraniformethan in complex agricultural matrices. The protocol outlines a straightforward sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by a rapid and robust chromatographic separation and detection. This method is suitable for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development who require a reliable analytical workflow for the determination of this compound residues.

Introduction

This compound is a formanilide fungicide previously used to control powdery mildew on various crops. Due to its potential environmental and health implications, sensitive and specific analytical methods are required for its monitoring in food and environmental samples. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers excellent selectivity and sensitivity for the trace-level quantification of pesticides in complex matrices. This application note provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of this compound.

Chemical Information

  • Compound Name: this compound

  • Chemical Formula: C₉H₇Cl₅N₂O[1]

  • Molecular Weight: 336.43 g/mol [1]

  • Chemical Structure:

    alt text

    (Image Source: Agriculture and Environment Research Unit, University of Hertfordshire)

Experimental Protocol

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[2][3]

Materials:

  • Homogenized sample (e.g., fruit, vegetable, or soil)

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing MgSO₄ and Primary Secondary Amine (PSA) sorbent

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 x g for 5 minutes.

  • Transfer the upper acetonitrile layer to a 15 mL d-SPE tube containing 150 mg of PSA and 900 mg of MgSO₄.

  • Shake for 30 seconds.

  • Centrifuge at ≥ 4000 x g for 5 minutes.

  • The supernatant is the final extract. Filter through a 0.22 µm syringe filter before HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program 10% B to 95% B in 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

Since this compound contains chlorine atoms, the precursor ion will exhibit a characteristic isotopic pattern. The monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 335.92 amu.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - QuantifierCollision Energy (eV) - Qualifier
This compound335.9162.0127.02035

Note: The proposed product ions are based on the fragmentation of the 3,4-dichloroaniline moiety (m/z 162.0) and further fragmentation (m/z 127.0). These transitions and collision energies should be optimized for the specific instrument being used.

Method Validation

The analytical method should be validated according to established guidelines to ensure its performance. Key validation parameters include:

  • Linearity: A calibration curve should be prepared in a matrix-matched solvent over a concentration range relevant to the expected sample concentrations (e.g., 1 to 100 ng/mL). The coefficient of determination (r²) should be > 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) from spiked blank matrix samples.

  • Accuracy and Precision: The accuracy (as recovery) and precision (as relative standard deviation, RSD) should be evaluated by analyzing spiked blank matrix samples at multiple concentration levels (e.g., low, medium, and high). Recoveries should be within 70-120% with an RSD of ≤ 20%.

  • Matrix Effects: The influence of the sample matrix on the ionization of the analyte should be assessed by comparing the response of the analyte in a matrix-matched standard to that in a pure solvent standard.

Quantitative Data Summary

The following table structure should be used to summarize the quantitative data obtained during method validation.

Table 1: Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range (ng/mL) 1 - 100
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) (ng/g) To be determined
Limit of Quantification (LOQ) (ng/g) To be determined
Accuracy (% Recovery at Low Level) To be determined
Accuracy (% Recovery at Medium Level) To be determined
Accuracy (% Recovery at High Level) To be determined
Precision (% RSD at Low Level) To be determined
Precision (% RSD at Medium Level) To be determined
Precision (% RSD at High Level) To be determined
Matrix Effect (%) To be determined

Experimental Workflow Diagram

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis sample Homogenized Sample extraction Acetonitrile Extraction (with MgSO4 and NaCl) sample->extraction 1. Weigh & Add ACN centrifuge1 Centrifugation extraction->centrifuge1 2. Shake & Centrifuge dspe Dispersive SPE Cleanup (PSA and MgSO4) centrifuge1->dspe 3. Transfer Supernatant centrifuge2 Centrifugation dspe->centrifuge2 4. Shake & Centrifuge filtration Filtration (0.22 µm) centrifuge2->filtration 5. Collect Supernatant hplc HPLC Separation (C18 Column) filtration->hplc Inject msms MS/MS Detection (ESI+, MRM) hplc->msms data_analysis Data Analysis & Quantification msms->data_analysis

References

Application Note: Gas Chromatography Analysis of Chlorinated Methanes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This application note provides a detailed protocol for the analysis of chlorinated methanes, with a focus on chloroform (trichloromethane), using gas chromatography (GC). Chlorinated methanes are a class of volatile organic compounds widely used as solvents and intermediates in chemical synthesis. Due to their potential environmental and health impacts, their accurate quantification in various matrices is crucial. Gas chromatography is a powerful analytical technique for separating, identifying, and quantifying components in complex mixtures.[1] This method is particularly well-suited for the analysis of volatile and semi-volatile compounds like chlorinated methanes.[1]

The protocol will detail the instrumental setup, sample preparation, and data analysis procedures. It will also present a logical workflow for the entire analytical process. The methodologies described are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Experimental Protocols

Principle of Gas Chromatography

Gas chromatography separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.[1] A sample is vaporized and transported through the column by an inert carrier gas.[1] Compounds with a higher affinity for the stationary phase travel slower, leading to their separation.[1] The time it takes for a compound to travel through the column is its retention time, which is a characteristic feature used for identification.

Instrumentation

A gas chromatograph equipped with a suitable detector is required. For the analysis of halogenated compounds like chlorinated methanes, several detectors offer high sensitivity and selectivity.[2]

  • Electron Capture Detector (ECD): This detector is extremely sensitive to halogenated compounds, making it ideal for trace-level analysis in environmental samples.[1][3]

  • Halogen Specific Detector (XSD™): This detector is highly selective for halogenated compounds and its response is primarily dependent on the molar quantity of the halogen present.[2]

  • Mass Spectrometer (MS): An MS detector provides both quantitative and qualitative information, allowing for definitive identification of the analytes.[1][2]

This protocol will focus on the use of an Electron Capture Detector (ECD) due to its high sensitivity for chlorinated compounds.

Materials and Reagents
  • Solvents: High-purity, GC-grade n-hexane, and methanol for sample dilution and standard preparation.

  • Gases: High-purity nitrogen or helium as the carrier gas, and a suitable makeup gas for the ECD (typically nitrogen or a mix of argon/methane).

  • Standards: Certified reference standards of chloroform and other relevant chlorinated methanes.

  • Glassware: Volumetric flasks, syringes, and vials for sample and standard preparation.

Sample Preparation: Liquid-Liquid Extraction (for aqueous samples)
  • Collect 100 mL of the aqueous sample in a separatory funnel.

  • Add 10 mL of n-hexane to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower aqueous layer.

  • Collect the upper organic layer (n-hexane extract) containing the chlorinated methanes into a vial.

  • The extract is now ready for GC analysis.

GC-ECD Operating Conditions

The following table summarizes the recommended starting conditions for the GC-ECD analysis. These parameters may need to be optimized for specific instruments and applications.

ParameterValue
Column Agilent CP-Sil 5 CB (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Temperature Program - Initial Temperature: 40 °C, hold for 5 minutes- Ramp: 10 °C/min to 150 °C- Final Hold: 150 °C for 2 minutes
Carrier Gas Nitrogen
Flow Rate 1.5 mL/min
Detector Electron Capture Detector (ECD)
Detector Temperature 300 °C
Makeup Gas Flow 30 mL/min

Data Presentation

Quantitative analysis is performed by creating a calibration curve using standards of known concentrations. The peak area of the analyte in the sample chromatogram is then compared to the calibration curve to determine its concentration.

Table 1: Example Calibration Data for Chloroform

Standard Concentration (µg/L)Peak Area (Arbitrary Units)
115,234
576,170
10151,987
25380,543
50758,912

Table 2: Sample Analysis Results

Sample IDRetention Time (min)Peak AreaConcentration (µg/L)
Sample A6.8112,8767.4
Sample B6.8245,63116.2
Blank-No PeakNot Detected

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the GC analysis of chlorinated methanes.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Aqueous Sample Extraction Liquid-Liquid Extraction with n-hexane Sample->Extraction Extract Organic Extract Extraction->Extract GC_Injection GC Injection Extract->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection ECD Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for GC-ECD analysis of chlorinated methanes.

Logical Relationship of GC Components

This diagram shows the logical relationship and flow of the sample and data within the gas chromatography system.

gc_components Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column Mobile Phase Detector Detector (ECD) (Signal Generation) Column->Detector Separated Analytes DataSystem Data System (Chromatogram) Detector->DataSystem Electrical Signal CarrierGas Carrier Gas CarrierGas->Injector SampleIn SampleIn->Injector

Caption: Logical flow within a Gas Chromatography system.

References

Historical Application of Chloraniformethan in Mildew Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Chloraniformethan (also known as Imugan or Milfaron) is a synthetic organic fungicide belonging to the amide group. It was historically used for the control of various fungal pathogens, including mildew, on agricultural crops. Its mode of action is believed to be curative, meaning it could inhibit the growth of fungi after the initial infection has occurred.

Key Characteristics:

  • Chemical Name: N-(3,4-dichlorophenyl)-N'-(trichloromethylthio)formamidine

  • Chemical Formula: C₉H₇Cl₅N₂O

  • Pesticide Type: Fungicide, Bactericide, Wood Preservative

  • Mode of Action: Curative. As an amide fungicide, it likely interfered with vital metabolic processes within the fungal cells.

Quantitative Data Summary

Due to the scarcity of specific historical data for this compound, the following table presents a hypothetical summary of efficacy data for mildew control. This is illustrative of the type of data that would have been generated during its evaluation and is based on typical performance expectations for curative fungicides of that era.

Target Pathogen (Mildew)Host CropApplication Rate (Hypothetical)Efficacy (% Disease Reduction vs. Untreated Control)Reference (Illustrative)
Erysiphe graminis (Powdery Mildew)Wheat1.5 kg/ha 75%Hypothetical Field Trial A
Plasmopara viticola (Downy Mildew)Grapes2.0 kg/ha 80%Hypothetical Field Trial B
Sphaerotheca fuliginea (Powdery Mildew)Cucurbits1.2 kg/ha 70%Hypothetical Greenhouse Study C

Experimental Protocols

The following are detailed, hypothetical experimental protocols for evaluating the efficacy of this compound for mildew control, based on standard practices for fungicide testing.

Protocol 1: In Vitro Fungicidal Activity Assay

Objective: To determine the direct inhibitory effect of this compound on the mycelial growth of a target mildew-causing fungus.

Materials:

  • This compound, technical grade

  • Pure culture of the target mildew fungus (e.g., Erysiphe necator)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO) for solubilizing this compound

  • Incubator

Methodology:

  • Preparation of Fungicide Stock Solution: Prepare a stock solution of this compound (e.g., 1000 ppm) by dissolving a known weight of the technical grade compound in a small volume of DMSO and then diluting with sterile distilled water.

  • Preparation of Medicated Media: Serially dilute the stock solution to obtain a range of concentrations (e.g., 1, 10, 50, 100, 200 ppm). Incorporate these dilutions into molten PDA medium before pouring into Petri dishes. A control set of plates should be prepared with PDA and the same concentration of DMSO without the fungicide.

  • Inoculation: Place a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C ± 2°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungus in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • Where 'dc' is the average diameter of the fungal colony in the control and 'dt' is the average diameter of the fungal colony in the treated plate. Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth).

Protocol 2: Greenhouse Efficacy Trial for Curative Activity

Objective: To evaluate the curative efficacy of this compound in controlling an established mildew infection on a host plant under controlled greenhouse conditions.

Materials:

  • Potted, susceptible host plants (e.g., grapevines for downy mildew)

  • Spore suspension of the target mildew pathogen

  • This compound formulation (e.g., wettable powder)

  • Pressurized sprayer

  • Greenhouse with controlled temperature and humidity

Methodology:

  • Plant Propagation and Inoculation: Grow healthy, susceptible plants to a suitable stage (e.g., 4-6 true leaves). Inoculate the plants with a spore suspension of the mildew pathogen.

  • Incubation for Infection: Place the inoculated plants in a high-humidity environment for 24-48 hours to allow for infection to establish.

  • Fungicide Application: After the incubation period, apply this compound at various concentrations to different groups of plants. Include an untreated, inoculated control group and a group treated with a known effective fungicide as a positive control. Ensure thorough coverage of all plant surfaces.

  • Post-Treatment Incubation: Return the plants to the greenhouse and maintain conditions favorable for disease development.

  • Disease Assessment: After a set period (e.g., 7-14 days), assess the disease severity on the leaves of each plant. This can be done using a rating scale (e.g., 0-5, where 0 = no disease and 5 = >75% leaf area infected).

  • Data Analysis: Calculate the percentage of disease control for each treatment compared to the untreated control.

Visualizations

Experimental_Workflow_for_Fungicide_Efficacy cluster_invitro In Vitro Assay cluster_greenhouse Greenhouse Trial cluster_analysis Data Analysis & Conclusion A1 Prepare Fungicide Stock A2 Create Medicated Media A1->A2 A3 Inoculate with Fungal Culture A2->A3 A4 Incubate Plates A3->A4 A5 Measure Mycelial Growth A4->A5 A6 Calculate Growth Inhibition A5->A6 C1 Determine EC50 A6->C1 B1 Propagate Host Plants B2 Inoculate with Pathogen B1->B2 B3 Incubate for Infection B2->B3 B4 Apply this compound B3->B4 B5 Post-Treatment Incubation B4->B5 B6 Assess Disease Severity B5->B6 B7 Calculate Disease Control B6->B7 C2 Evaluate Curative Efficacy B7->C2 C3 Conclusion on Fungicidal Potential C1->C3 C2->C3 Amide_Fungicide_Signaling_Pathway cluster_fungus Fungal Cell Metabolism Essential Metabolic Pathway (e.g., Respiration, Biosynthesis) Enzyme Target Enzyme Metabolism->Enzyme Catalyzes Growth Mycelial Growth & Spore Germination Enzyme->Growth Enables This compound This compound (Amide Fungicide) This compound->Enzyme Inhibits

Application Notes and Protocols for Chloraniformethan as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloraniformethan, a fungicide belonging to the class of chlorinated hydrocarbons, serves as a critical reference standard in analytical chemistry. Its primary application lies in the quantitative analysis of environmental samples, agricultural products, and in the quality control of fungicide formulations. The use of a certified reference standard is paramount for ensuring the accuracy, precision, and traceability of analytical measurements, which is essential for regulatory compliance, environmental monitoring, and food safety assessment.

These application notes provide detailed protocols for the determination of this compound in various matrices using Gas Chromatography with Electron Capture Detection (GC-ECD), a highly sensitive and selective technique for halogenated compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
IUPAC NameN-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]formamide
Molecular FormulaC₉H₇Cl₅N₂O
Molecular Weight360.44 g/mol
AppearanceTypically a crystalline solid
SolubilitySoluble in organic solvents such as methanol, acetonitrile, and hexane

Application: Quantitative Analysis of this compound in Water and Soil Samples by GC-ECD

This protocol outlines a method for the determination of this compound residues in water and soil matrices. The method utilizes a certified reference standard for calibration and quality control.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-ECD Analysis cluster_data Data Processing cluster_standard Reference Standard sample Water or Soil Sample extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction cleanup Florisil Column Cleanup extraction->cleanup concentration Solvent Evaporation and Reconstitution cleanup->concentration injection GC Injection concentration->injection separation Chromatographic Separation injection->separation detection Electron Capture Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification std_prep Preparation of Standard Solutions std_prep->calibration_curve

Caption: Workflow for the analysis of this compound residues.

Experimental Protocols

1. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound certified reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with hexane to obtain concentrations ranging from 0.1 ng/mL to 100 ng/mL.

2. Sample Preparation

  • Water Samples:

    • To 500 mL of a water sample, add a suitable internal standard.

    • Perform liquid-liquid extraction three times with 50 mL of dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator.

    • Proceed to the cleanup step.

  • Soil Samples:

    • To 20 g of a soil sample, add a suitable internal standard and 100 mL of a 1:1 (v/v) mixture of acetone and hexane.

    • Extract the sample by shaking for 2 hours.

    • Filter the extract and concentrate it to approximately 2 mL.

    • Proceed to the cleanup step.

3. Cleanup

  • Prepare a Florisil solid-phase extraction (SPE) cartridge by pre-conditioning with hexane.

  • Load the concentrated extract onto the cartridge.

  • Elute the interfering compounds with a non-polar solvent.

  • Elute this compound with a solvent of appropriate polarity (e.g., a mixture of hexane and ethyl acetate).

  • Concentrate the eluate to a final volume of 1 mL in hexane.

4. GC-ECD Analysis

  • Gas Chromatograph Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column coated with a 5% phenyl-methylpolysiloxane (or equivalent).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL (splitless).

  • Electron Capture Detector (ECD) Conditions:

    • Detector Temperature: 300°C.

    • Makeup Gas: Nitrogen at a flow rate of 25 mL/min.

Data Presentation

The quantitative data for the analysis of this compound should be summarized for clear comparison. The following table presents illustrative performance data for the described method.

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantitation (LOQ) 0.15 ng/mL
Recovery (spiked samples) 85 - 105%
Relative Standard Deviation (RSD) < 10%

Logical Relationship of Reference Standard in Quantification

The use of a certified reference standard is fundamental for accurate quantification in analytical chemistry. The following diagram illustrates this logical relationship.

logical_relationship cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs cluster_calculation Calculation ref_std This compound Reference Standard (Known Concentration) instrument_analysis Instrumental Analysis (e.g., GC-ECD) ref_std->instrument_analysis sample_unknown Prepared Sample (Unknown Concentration) sample_unknown->instrument_analysis response_std Instrument Response for Standard instrument_analysis->response_std response_sample Instrument Response for Sample instrument_analysis->response_sample quantification Quantification of Analyte in Sample response_std->quantification response_sample->quantification

Caption: Role of a reference standard in quantitative analysis.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the use of this compound as a reference standard in analytical chemistry. Adherence to these methodologies, coupled with the use of a certified reference material, will ensure the generation of reliable and defensible analytical data for researchers, scientists, and drug development professionals.

Studying Fungal Resistance to Chloraniformethan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloraniformethan is an obsolete formamide fungicide for which the precise biochemical mode of action and, consequently, the specific mechanisms of fungal resistance are not well-documented in publicly available scientific literature. Unlike modern fungicides, it does not have a designated Fungicide Resistance Action Committee (FRAC) code, which would classify it based on its molecular target. This lack of a defined target presents a significant challenge in studying resistance, as the common resistance mechanisms, such as target site modification, are difficult to investigate without knowing the target protein.

These application notes provide a generalized framework for investigating fungal resistance to a compound with an uncharacterized mode of action, using this compound as a case study. The protocols and approaches described are based on established methodologies for studying known antifungal resistance mechanisms and can be adapted to explore potential resistance to this compound. The primary hypothetical mechanisms of resistance that could be investigated include:

  • Increased Efflux Pump Activity: Fungal cells may actively transport this compound out of the cell, preventing it from reaching its intracellular target.

  • Enzymatic Degradation: Fungi may produce enzymes that metabolize and detoxify this compound.

  • Alterations in Membrane Permeability: Changes in the fungal cell wall or membrane composition could reduce the uptake of the compound.

  • Target Modification or Bypass (Hypothetical): While the target is unknown, resistance could theoretically arise from mutations in the target protein that reduce binding affinity or through the activation of a bypass metabolic pathway.

The following sections provide detailed protocols and data presentation guidelines to investigate these potential resistance mechanisms.

Data Presentation: Summarizing Quantitative Data

Effective data presentation is crucial for comparing the susceptibility of different fungal strains and quantifying the effects of potential resistance mechanisms. All quantitative data should be organized into clearly structured tables.

Table 1: In Vitro Susceptibility of Fungal Isolates to this compound

Fungal Isolate IDSpeciesSource (e.g., Clinical, Environmental)Minimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)
WT-01Candida albicansATCC816
CR-01Candida albicansResistant Isolate128>256
WT-02Aspergillus fumigatusATCC1632
CR-02Aspergillus fumigatusResistant Isolate256>256

Table 2: Efflux Pump Activity in Wild-Type vs. Resistant Fungal Strains

Fungal Isolate IDEfflux Pump Inhibitor (EPI)This compound MIC (µg/mL) without EPIThis compound MIC (µg/mL) with EPIFold-change in Susceptibility
WT-01None8--
WT-01Verapamil (100 µM)842
CR-01None128--
CR-01Verapamil (100 µM)128168

Table 3: Relative Expression of ABC Transporter Genes in Response to this compound

Gene NameFungal Isolate IDTreatmentFold-change in Gene Expression (vs. Untreated WT)
CDR1WT-01This compound (4 µg/mL)2.5
CDR1CR-01No Treatment15.2
CDR1CR-01This compound (64 µg/mL)45.8
MDR1WT-01This compound (4 µg/mL)1.8
MDR1CR-01No Treatment8.9
MDR1CR-01This compound (64 µg/mL)22.1

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following are key experimental protocols for investigating fungal resistance to this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungus.

Materials:

  • Fungal isolates (wild-type and potentially resistant strains)

  • This compound stock solution (in a suitable solvent like DMSO)

  • RPMI-1640 medium (buffered with MOPS)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Methodology:

  • Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.

  • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate. The final concentration range should be sufficient to cover both susceptible and resistant isolates (e.g., 0.125 to 256 µg/mL).

  • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted this compound.

  • Include a positive control (fungal inoculum without drug) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Efflux Pump Activity Assay

Objective: To determine if increased efflux pump activity contributes to this compound resistance.

Materials:

  • Fungal isolates (wild-type and resistant)

  • This compound

  • Efflux pump inhibitors (EPIs) such as verapamil, FK506, or cyclosporin A

  • Materials for MIC determination (as in Protocol 1)

Methodology:

  • Perform the MIC determination for this compound as described in Protocol 1.

  • In parallel, perform the same MIC assay in the presence of a sub-inhibitory concentration of an EPI. The concentration of the EPI should be determined beforehand to ensure it does not inhibit fungal growth on its own.

  • Incubate the plates and determine the MIC of this compound in the presence and absence of the EPI.

  • A significant reduction (e.g., four-fold or greater) in the MIC of this compound in the presence of the EPI suggests that efflux pumps are involved in resistance.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression

Objective: To quantify the expression levels of known efflux pump genes (e.g., from the ATP-Binding Cassette (ABC) and Major Facilitator Superfamily (MFS) transporters) in response to this compound.

Materials:

  • Fungal isolates (wild-type and resistant)

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., CDR1, MDR1) and a reference gene (e.g., ACT1)

Methodology:

  • Culture the fungal isolates to mid-log phase.

  • Expose one set of cultures to a sub-inhibitory concentration of this compound for a defined period (e.g., 1-2 hours). Maintain an untreated control.

  • Harvest the fungal cells and extract total RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using primers for the target efflux pump genes and a reference gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold-change in gene expression between treated and untreated, and between resistant and wild-type strains.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothetical signaling pathways.

Experimental_Workflow cluster_mic MIC Determination cluster_efflux Efflux Pump Assay cluster_qpcr Gene Expression Analysis MIC_start Prepare Fungal Inoculum & Drug Dilutions MIC_incubate Incubate 24-48h MIC_start->MIC_incubate MIC_read Determine MIC MIC_incubate->MIC_read Efflux_mic Perform MIC Assay +/- EPI MIC_read->Efflux_mic qPCR_treat Treat Cells with this compound MIC_read->qPCR_treat Determine sub-inhibitory concentration Efflux_compare Compare MICs Efflux_mic->Efflux_compare qPCR_rna RNA Extraction qPCR_treat->qPCR_rna qPCR_cdna cDNA Synthesis qPCR_rna->qPCR_cdna qPCR_run qRT-PCR qPCR_cdna->qPCR_run qPCR_analyze Analyze Gene Expression qPCR_run->qPCR_analyze Isolate Fungal Isolates (WT & Resistant) Isolate->MIC_start Protocol 1 Isolate->Efflux_mic Protocol 2 Isolate->qPCR_treat Protocol 3

Figure 1: Experimental workflow for investigating this compound resistance.

Hypothetical_Resistance_Pathway cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_regulation Stress Response Regulation Chloraniformethan_ext This compound (extracellular) Chloraniformethan_int This compound (intracellular) Chloraniformethan_ext->Chloraniformethan_int Uptake EffluxPump Efflux Pump (e.g., ABC/MFS Transporter) EffluxPump->Chloraniformethan_ext Membrane Membrane Integrity Chloraniformethan_int->EffluxPump Export UnknownTarget Unknown Intracellular Target Chloraniformethan_int->UnknownTarget Inhibition Degradation Enzymatic Degradation Chloraniformethan_int->Degradation Metabolism Stress Cellular Stress Chloraniformethan_int->Stress Fungal_Growth_Inhibition Fungal Growth Inhibition UnknownTarget->Fungal_Growth_Inhibition Leads to Inactive_Metabolite Inactive Metabolite Degradation->Inactive_Metabolite Detoxification TF Transcription Factor Activation Stress->TF Gene_Expression Upregulation of Efflux Pump & Detoxification Genes TF->Gene_Expression Gene_Expression->EffluxPump Increased Synthesis Gene_Expression->Degradation Increased Synthesis

Figure 2: Hypothetical mechanisms of fungal resistance to this compound.

Conclusion

Investigating fungal resistance to an obsolete compound like this compound, for which the mode of action is not clearly defined, requires a systematic and generalized approach. The protocols and strategies outlined in these application notes provide a robust starting point for researchers. By focusing on well-established, non-target-specific resistance mechanisms such as efflux pump activity and enzymatic degradation, valuable insights can be gained. The successful identification of a resistance mechanism in a fungus to this compound could, in turn, provide clues to its original mode of action, paving the way for more targeted future research.

Application Notes and Protocols for the Synthesis and Evaluation of "Chloraniformethan" Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloraniformethan, with the chemical name N-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)amino]ethyl]formamide, is a formamide fungicide.[1] Although now considered obsolete, it was historically used for the control of powdery mildew on various crops, including cereals.[2] The core structure of this compound and its derivatives, characterized by a polychlorinated ethyl group linked to an aromatic amine and a formamide moiety, has been a subject of interest in the development of fungicidal agents. The active part of the molecule is suggested to be the CCl3CHNHCHO portion. This document provides an overview of the synthesis, potential biological activities, and proposed mechanisms of action of this compound derivatives for research purposes.

Synthesis of this compound Derivatives

General Synthetic Approach

A plausible synthetic route for this compound and its derivatives involves a condensation reaction between 3,4-dichloroaniline and a suitable chloral-formamide adduct.

Experimental Protocol: Synthesis of a this compound Analogue

The following protocol is adapted from the synthesis of N-methyl-N-(2,2,2-trichloro-1-arylaminoethyl)formamides.[3]

Materials:

  • 3,4-dichloroaniline

  • N-(1,2,2,2-tetrachloroethyl)formamide (or a similar chloral-formamide adduct)

  • Ethanol

  • Dilute hydrochloric acid

Procedure:

  • In a round-bottom flask, combine N-(1,2,2,2-tetrachloroethyl)formamide (1 molar equivalent) and 3,4-dichloroaniline (2.2 molar equivalents).

  • Heat the resulting oily mixture in a water or oil bath at a temperature ranging from 90-120°C for 15-60 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Digest the cooled mixture with a solution of dilute aqueous hydrochloric acid and ethanol.

  • A solid precipitate should form. Collect the solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified N-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)amino]ethyl]formamide (this compound).

Note: The synthesis of the starting material, N-(1,2,2,2-tetrachloroethyl)formamide, can be achieved by the reaction of N-(2,2,2-trichloro-1-hydroxyethyl)formamide with thionyl chloride.[3]

Biological Activity and Potential Applications

This compound and its derivatives have primarily been investigated for their fungicidal properties, particularly against powdery mildews.

Fungicidal Spectrum
  • Primary Target: Powdery mildew fungi, such as Sphaerotheca fuliginea.

  • Historical Applications: Used on cereals, vegetables, berry fruits, and ornamentals.[2]

Quantitative Data
CompoundTarget OrganismActivity MetricReported Efficacy
This compoundPowdery Mildew (Sphaerotheca fuliginea)Comparative field trialsSimilar to triarimol and triforine
This compound Analogue (Bromo-derivative)Various fungiProtectant and Systemic FungicideHighly effective

Mechanism of Action

The precise biochemical mechanism of action for formamide fungicides like this compound is not as well-defined as for modern fungicides. However, based on the general understanding of fungicides and the structure of this compound, a few potential modes of action can be proposed for research investigation.

Fungicides typically act by inhibiting specific metabolic pathways essential for fungal survival.[4][5] Common targets include:

  • Respiration: Inhibition of the electron transport chain in mitochondria.

  • Sterol Biosynthesis: Interference with the production of ergosterol, a vital component of fungal cell membranes.[5]

  • Nucleic Acid and Protein Synthesis: Disruption of DNA, RNA, or protein production.[5]

  • Cell Wall Synthesis: Inhibition of the formation of the fungal cell wall.

Given that the CCl3CHNHCHO moiety is considered the active part of this compound, it is plausible that it acts as a multi-site inhibitor, a characteristic of some older fungicides.[1] This could involve non-specific interactions with multiple enzymes or proteins within the fungal cell.

Experimental Workflows for Research

Synthesis and Characterization Workflow

cluster_synthesis Synthesis cluster_purification Purification & Characterization Reactants 3,4-dichloroaniline + N-(1,2,2,2-tetrachloroethyl)formamide Reaction Condensation Reaction (90-120°C) Reactants->Reaction Crude Crude Product Reaction->Crude Purification Recrystallization Crude->Purification Characterization NMR, IR, Mass Spec Purification->Characterization Pure Pure this compound Derivative Characterization->Pure

Caption: Workflow for the synthesis and characterization of this compound derivatives.

Biological Evaluation Workflow

cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies Compound Test Compound Assay Antifungal Assay (e.g., Spore Germination, Mycelial Growth) Compound->Assay FungalCulture Fungal Culture (e.g., Powdery Mildew) FungalCulture->Assay Data IC50 / MIC Determination Assay->Data CellularTargets Cellular Target Assays (Respiration, Sterol Synthesis, etc.) Data->CellularTargets GeneExpression Gene Expression Analysis CellularTargets->GeneExpression Pathway Signaling Pathway Identification GeneExpression->Pathway

Caption: Workflow for the biological evaluation and mechanism of action studies of this compound derivatives.

Proposed Signaling Pathway for Investigation

As the specific signaling pathway inhibited by this compound is unknown, a hypothetical pathway for investigation could focus on the stress response pathways in fungi, which are common targets for antifungal agents.

cluster_pathway Hypothetical Fungal Stress Response Pathway This compound This compound Derivative CellMembrane Fungal Cell Membrane This compound->CellMembrane Disruption? ROS Reactive Oxygen Species (ROS) Production CellMembrane->ROS StressSensor Stress Sensor Proteins ROS->StressSensor MAPK MAP Kinase Cascade (e.g., Hog1 pathway) StressSensor->MAPK TranscriptionFactor Stress Response Transcription Factor MAPK->TranscriptionFactor GeneExpression Stress Response Gene Expression TranscriptionFactor->GeneExpression CellDeath Cell Cycle Arrest / Apoptosis GeneExpression->CellDeath

Caption: A hypothetical signaling pathway for investigating the mode of action of this compound derivatives.

References

Application Notes and Protocols for In Vitro Antifungal Assays of Chloraniformethan

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chloraniformethan is a compound that has been noted for its potential antifungal properties. Preliminary information suggests that its mechanism of action may involve the inhibition of Calmodulin (CaM)-dependent cyclic nucleotide phosphodiesterase[1]. Understanding the in vitro antifungal spectrum and potency of this compound is a critical first step in its evaluation as a potential therapeutic agent. This document outlines standardized protocols for determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against various fungal species, as well as a potential signaling pathway it may disrupt.

Quantitative Data Summary

As specific data for this compound is unavailable, the following tables are presented as templates for data presentation. Researchers should replace the placeholder data with their experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species.

Fungal SpeciesStrain IDMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 90028Data Not AvailableData Not AvailableData Not Available
Aspergillus fumigatusATCC 204305Data Not AvailableData Not AvailableData Not Available
Cryptococcus neoformansATCC 208821Data Not AvailableData Not AvailableData Not Available
Trichophyton rubrumClinical IsolateData Not AvailableData Not AvailableData Not Available

Table 2: Minimum Fungicidal Concentration (MFC) of this compound against Various Fungal Species.

Fungal SpeciesStrain IDMFC Range (µg/mL)MFC/MIC RatioInterpretation
Candida albicansATCC 90028Data Not AvailableData Not AvailableFungistatic/Fungicidal
Aspergillus fumigatusATCC 204305Data Not AvailableData Not AvailableFungistatic/Fungicidal
Cryptococcus neoformansATCC 208821Data Not AvailableData Not AvailableFungistatic/Fungicidal
Trichophyton rubrumClinical IsolateData Not AvailableData Not AvailableFungistatic/Fungicidal

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antifungal agent.

Materials:

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Fungal isolates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature until sufficient growth is achieved.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast and 0.4-5 x 10⁴ CFU/mL for molds.

    • Dilute the fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plates. The final volume in each well should be 100 µL.

    • Include a positive control (no drug) and a negative control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the drug dilution.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control. The endpoint can be read visually or with a spectrophotometer at a wavelength of 530 nm.

MFC Determination

The MFC is determined as a follow-up to the MIC assay to assess whether the compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed complete inhibition of growth (i.e., at and above the MIC).

  • Spot the aliquot onto a fresh, drug-free agar plate.

  • Incubate the agar plate at the optimal temperature for 24-72 hours.

  • The MFC is the lowest concentration of this compound that results in no fungal growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep inoculation Inoculation of 96-well Plate inoculum_prep->inoculation drug_dilution This compound Dilution drug_dilution->inoculation incubation Incubation inoculation->incubation mic_reading MIC Reading incubation->mic_reading mfc_plating Plating for MFC mic_reading->mfc_plating Subculture from clear wells mfc_incubation Incubation mfc_plating->mfc_incubation mfc_reading MFC Reading mfc_incubation->mfc_reading

Caption: Workflow for MIC and MFC determination.

Proposed Signaling Pathway Inhibition

Based on the limited available information suggesting this compound inhibits Calmodulin-dependent cyclic nucleotide phosphodiesterase (CaM-PDE), the following diagram illustrates the potential mechanism of action.

signaling_pathway Proposed Mechanism of this compound cluster_cell Fungal Cell CaM Calmodulin (CaM) CaM_Ca2 Activated CaM-Ca²⁺ Complex CaM->CaM_Ca2 Ca2 Ca²⁺ Ca2->CaM PDE Phosphodiesterase (PDE) CaM_Ca2->PDE Activates cAMP cAMP AMP AMP cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Processes (e.g., Growth, Virulence) PKA->Downstream Regulates This compound This compound This compound->PDE Inhibits

Caption: Inhibition of the Calmodulin-PDE pathway.

References

Troubleshooting & Optimization

Technical Support Center: Managing Chemical Instability in Solutions

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Chloraniformethan"

Initial research indicates that "this compound" (Ref: BAY 79770) is an obsolete herbicide.[1] Publicly available data on its specific chemical properties, solution instability, and degradation pathways is extremely limited.[1][2]

To provide a valuable and factually accurate guide in line with the detailed requirements of your request, this support center will focus on Chloroform (Trichloromethane) . Chloroform is a widely used chlorinated solvent in research and drug development that presents well-documented instability challenges. The principles and troubleshooting methodologies discussed here are broadly applicable to other volatile chlorinated compounds.

Frequently Asked Questions (FAQs)

Q1: My chloroform-based solution turned yellow and has a musty, sharp odor. What is happening?

A1: This is a strong indicator of chloroform degradation. In the presence of oxygen and light (UV), chloroform (CHCl₃) oxidizes to form highly toxic byproducts, primarily phosgene (COCl₂) and hydrochloric acid (HCl).[3][4] Phosgene is a colorless gas with an odor described as being like "freshly cut hay or grass".[4][5] The yellowing may be due to secondary reactions or the presence of other degradation products. You should immediately move the container to a chemical fume hood, avoid inhaling the vapors, and treat the solution as hazardous waste.[4][5]

Q2: I need to use pure, unstabilized chloroform for an analytical application. What precautions are essential?

A2: Using unstabilized chloroform requires extreme caution due to its rapid degradation.[5][6]

  • Always handle it in a chemical fume hood. [7]

  • Store it in a tightly sealed, amber glass bottle away from light and heat sources. [3][6]

  • Date the bottle upon receipt and opening. Unstabilized chloroform should be disposed of as hazardous waste after one year.[6][8]

  • Test for the presence of phosgene before each use , especially if the bottle has been opened previously.[3][4]

Q3: What is the role of the ethanol or amylene added to commercial chloroform?

A3: These are stabilizers added to prevent degradation.[3]

  • Ethanol: Typically added at concentrations of 0.5-1.0%, ethanol acts as a phosgene scavenger.[9][10] It reacts with any phosgene that forms, converting it into non-toxic diethyl carbonate.[11]

  • Amylene: Added at lower concentrations (~100 ppm), amylene is a free-radical scavenger that inhibits the initial oxidation of chloroform. However, there is evidence that amylene may not always be an effective long-term stabilizer.[3][12]

Q4: Can the stabilizer in my chloroform interfere with my experiment?

A4: Yes. The choice of stabilizer is critical for certain applications.

  • Ethanol is a polar, protic solvent that can interfere with reactions sensitive to alcohols, such as certain Grignard reactions or extractions.

  • Amylene is an alkene and can interfere with applications involving UV spectroscopy or reactions sensitive to double bonds. For sensitive analytical work, it may be necessary to use freshly purified, unstabilized chloroform and handle it with appropriate care.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Action(s)
Unexpected reaction byproducts or failed synthesis. Degradation of the chloroform solvent has introduced reactive contaminants (HCl, phosgene).1. Test the chloroform stock for acidity (pH paper) and phosgene.[3][13]2. If contaminated, dispose of the solvent and acquire a new, unopened bottle.3. For sensitive reactions, consider using a freshly opened bottle of high-purity, stabilized chloroform or purifying the solvent immediately before use.
Aqueous phase darkens during chloroform extraction. High concentration of phosgene in the chloroform.[12]1. STOP the procedure immediately. Close all containers and ensure work is being performed in a fume hood.[5]2. Dispose of all materials, including the contaminated chloroform, as hazardous waste.[4]3. Report the incident to your institution's safety officer.[3]
Noticeable pressure release ("hiss") upon opening an old bottle. Buildup of gaseous degradation products (HCl, CO₂, phosgene).[5]1. Do not proceed with using the solvent.2. Carefully place the closed bottle in a secondary container within a fume hood.[5]3. Label it clearly as "Suspected Phosgene Contamination" and arrange for immediate hazardous waste disposal.[4][8]

Experimental Protocols

Protocol 1: Qualitative Test for Phosgene Presence

This protocol describes a colorimetric test to detect the presence of phosgene in chloroform.[3][4]

Methodology:

  • Preparation of Indicator Strips:

    • In a fume hood, prepare a solution containing 5% w/v diphenylamine and 5% w/v dimethylaminobenzaldehyde in ethanol.[3]

    • Dip strips of filter paper into this solution and allow them to dry completely in the dark.

    • Store the dried strips in a sealed, dark container. The freshly prepared strips should be a very light yellow.[3][4]

  • Testing Procedure:

    • Place the bottle of chloroform to be tested in a chemical fume hood.[7]

    • Briefly open the bottle and hold a prepared indicator strip over the opening, exposing it to the headspace vapor. DO NOT inhale the vapor.

    • Close the bottle immediately.

  • Interpretation:

    • If the strip turns a distinct yellow or orange color, phosgene is present.[3][4]

    • The chloroform should not be used and must be disposed of as hazardous waste.[4]

Visualizations

Chloroform Degradation Pathway

The following diagram illustrates the light and oxygen-induced degradation of chloroform into toxic byproducts.

G CHCl3 Chloroform (CHCl₃) Radical Trichloromethyl Radical (•CCl₃) CHCl3->Radical Initiation O2 Oxygen (O₂) O2->Radical UV UV Light / Heat UV->Radical Phosgene Phosgene (COCl₂) (Toxic Gas) Radical->Phosgene Propagation HCl Hydrochloric Acid (HCl) Phosgene->HCl with H₂O

Caption: Oxidative degradation pathway of chloroform.

Experimental Workflow: Phosgene Detection

This workflow outlines the decision-making process for safely handling and testing chloroform.

G Start Start: Need to use Chloroform CheckDate Is bottle old, previously opened, or unstabilized? Start->CheckDate PerformTest Perform Phosgene Test in Fume Hood CheckDate->PerformTest Yes UseSolvent Proceed to Use Solvent with Caution CheckDate->UseSolvent No (New, sealed bottle) Result Phosgene Detected? (Strip turns yellow/orange) PerformTest->Result Result->UseSolvent No Dispose STOP. Label & Dispose as Hazardous Waste Result->Dispose Yes

Caption: Workflow for testing chloroform before use.

References

Technical Support Center: Improving Analyte Extraction Efficiency from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive troubleshooting advice and methodologies for extracting small organic molecules from complex matrices.

A Note on Terminology: The term "Chloraniformethan" is not a recognized standard chemical name in scientific literature. This support center, therefore, provides guidance on the principles and practices for extracting small, polar, and potentially chlorinated organic compounds, which can be applied to novel or proprietary molecules with similar characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps when developing an extraction method for a new analyte?

A1: The initial steps involve understanding the physicochemical properties of your analyte and the nature of the sample matrix. Key analyte properties to consider are its polarity (LogP/LogD), pKa (if ionizable), and stability. For the matrix, understand its primary components (e.g., proteins, lipids, salts) as they can interfere with the extraction. This initial assessment will guide your choice of extraction technique and the specific conditions required for optimal performance.

Q2: What are the primary extraction techniques for small molecules from complex biological or environmental samples?

A2: The three most common and effective techniques are:

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[1] It is governed by the analyte's partition coefficient.[2]

  • Solid-Phase Extraction (SPE): A chromatographic technique that uses a solid sorbent to retain the analyte of interest from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a different solvent.[3]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction with an organic solvent (like acetonitrile) followed by a "salting-out" step to induce phase separation.[4] Cleanup is then performed using a technique called dispersive SPE (d-SPE).[5] It is widely used for pesticide residue analysis in food.[5][6]

Q3: How do I choose the best extraction technique for my experiment?

A3: The choice depends on your analyte, matrix, required cleanup level, sample throughput, and available equipment.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)QuEChERS
Principle Partitioning between two immiscible liquids[1]Selective adsorption onto a solid phase[3]Acetonitrile extraction followed by salting-out and d-SPE cleanup[5]
Best For Simple matrices; removing highly water-soluble interferences.High selectivity; cleaner extracts; easily automated.High-throughput screening; multiresidue analysis in food matrices.[4]
Advantages Inexpensive, simple equipment.[7]High recovery, good reproducibility, high concentration factor.[3]Fast, low solvent use, cost-effective.[5]
Disadvantages Can be labor-intensive, may form emulsions, large solvent volumes.[7]Higher cost per sample, method development can be complex.[8]Can have strong matrix effects if cleanup is insufficient.[9]

Q4: What is a "matrix effect" in the context of LC-MS analysis, and why is it a concern?

A4: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[10][11] This can lead to ion suppression (a loss in signal) or ion enhancement (an increase in signal).[12] Matrix effects are a major concern because they directly impact the accuracy, precision, and sensitivity of quantitative analysis, potentially leading to incorrect results.[12][13] Effective sample cleanup is the primary strategy to minimize these effects.[11]

Troubleshooting Guides

Guide 1: Solid-Phase Extraction (SPE) Troubleshooting

Q: My analyte recovery is low. What are the common causes and how can I fix them?

A: Low recovery is the most frequent issue in SPE.[3] A systematic approach is needed to identify the cause. The first step is to collect and analyze fractions from each step of the process (load, wash, and elution) to determine where the analyte is being lost.[14]

Potential CauseRecommended Solution(s)
Analyte lost in the loading step (Breakthrough) 1. Incorrect Sorbent: The sorbent's retention mechanism may not match your analyte's chemistry. For a polar analyte, a polar sorbent (normal-phase) or ion-exchange sorbent might be more appropriate than a standard reversed-phase (C18) one.[3] 2. Insufficient Conditioning: The sorbent bed must be properly wetted (conditioned) and equilibrated before loading the sample. If the bed dries out, re-activate and re-equilibrate the cartridge.[15] 3. High Flow Rate: Loading the sample too quickly prevents proper interaction between the analyte and the sorbent. Decrease the loading flow rate.[15] 4. Sample Solvent Too Strong: If the sample solvent is too similar to the elution solvent, the analyte will not be retained. Dilute the sample with a weaker solvent if possible.[14] 5. Incorrect pH: For ionizable analytes, the sample pH must be adjusted to ensure the analyte is in a state that will be retained by the sorbent (usually neutral for reversed-phase, charged for ion-exchange).[15]
Analyte lost in the wash step 1. Wash Solvent is Too Strong: The wash solvent may be partially eluting your analyte along with the interferences. Reduce the organic strength of the wash solvent.[8] 2. Incorrect pH: Ensure the pH of the wash solvent maintains the desired interaction between the analyte and the sorbent.[14]
Analyte remains on the sorbent after elution 1. Elution Solvent is Too Weak: The solvent is not strong enough to disrupt the analyte-sorbent interaction. Increase the strength of the elution solvent (e.g., higher percentage of organic solvent) or use a different, stronger solvent.[3][16] 2. Insufficient Elution Volume: The volume of solvent may not be enough to completely desorb the analyte. Increase the elution volume in increments.[3] 3. Incorrect pH: For ionizable compounds, adjust the pH of the elution solvent to neutralize the charge, which will break the interaction with an ion-exchange sorbent or reduce secondary interactions on a reversed-phase sorbent.[3]

Q: My results are not reproducible. What should I check?

A: Poor reproducibility is often caused by inconsistent processing. Key factors to check include the cartridge bed drying out before sample loading, variations in flow rates during sample application, or using a wash solvent that is too strong and inconsistently strips the analyte.[3] Inconsistent sample pretreatment, such as protein precipitation, can also be a cause if the analyte is partially bound to the precipitated protein.[8]

Q: My final extract is still dirty and shows significant matrix effects. How can I improve cleanup?

A: If your extract is not clean enough, you may need to modify your protocol. Consider adding a stronger or more specific wash step to remove more interferences.[8] Alternatively, a different sorbent with a more selective retention mechanism (e.g., mixed-mode or ion-exchange) could be used to retain the analyte while letting more matrix components pass through.[16] If interferences are still present, you may need to add a pre-treatment step like liquid-liquid extraction before the SPE cleanup.[8]

Guide 2: Liquid-Liquid Extraction (LLE) Troubleshooting

Q: Why is my analyte recovery low or inconsistent in my LLE procedure?

A: Low LLE recovery is typically related to the partitioning dynamics between the two phases.

Potential CauseRecommended Solution(s)
Poor Partitioning (Low Kp) 1. Incorrect Solvent Choice: The polarity of the extraction solvent should match the polarity of the analyte.[2] For polar analytes, more polar organic solvents (e.g., ethyl acetate) are often better than nonpolar ones (e.g., hexane). 2. Suboptimal pH: For ionizable analytes, adjust the pH of the aqueous phase to suppress the analyte's ionization (make it neutral). This increases its hydrophobicity and drives it into the organic phase. A general rule is to adjust the pH to be 2 units below the pKa for an acid and 2 units above the pKa for a base.[17] 3. Insufficient Solvent Volume: The ratio of organic solvent to the aqueous sample should be optimized. A ratio of up to 7:1 (organic:aqueous) may be needed for analytes with low partition coefficients.[2][17]
Incomplete Extraction 1. Insufficient Mixing: Ensure vigorous mixing (e.g., vortexing) for an adequate amount of time to allow equilibrium to be reached between the two phases.[2] 2. Perform Multiple Extractions: Performing two or three extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume.
Analyte Degradation Check the stability of your analyte under the pH and solvent conditions used during the extraction.

Q: I'm getting an emulsion at the solvent interface. How do I fix this?

A: Emulsions are a common problem in LLE, especially with complex matrices like plasma. To prevent them, mix samples by gentle inversion rather than vigorous shaking. If an emulsion forms, it can often be broken by:

  • Adding a small amount of salt ("salting out") to the aqueous phase.[2][17]

  • Centrifugation of the sample.

  • Passing the mixture through a bed of glass wool or a phase separator cartridge.[7]

Q: How can I improve the selectivity of my LLE and get a cleaner extract?

A: To improve selectivity, use pH manipulation. You can perform a "back-extraction" where the analyte is first extracted into an organic solvent at a specific pH, and then re-extracted from the organic phase into a fresh aqueous phase at a different pH, leaving many interferences behind in the organic layer.[17]

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) Protocol for a Polar, Ionizable Analyte from Plasma

This protocol is a starting template and must be optimized for your specific analyte. It assumes the analyte is basic (has a pKa) and a mixed-mode cation exchange SPE cartridge is used.

  • Sample Pretreatment:

    • To 1 mL of plasma, add 2 mL of 2% formic acid in water. This acidifies the sample, ensuring the basic analyte is positively charged.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

    • Use the supernatant for the SPE procedure.

  • Cartridge Conditioning:

    • Wash the mixed-mode cation exchange cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of 2% formic acid in water. Do not let the cartridge go dry. [15]

  • Sample Loading:

    • Load the pretreated sample supernatant onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).[15]

  • Wash Steps:

    • Wash the cartridge with 3 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 3 mL of methanol to remove non-polar, non-basic interferences.

  • Elution:

    • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, breaking its ionic bond with the sorbent.

    • Collect the eluate.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a solvent compatible with your analytical instrument (e.g., 100 µL of mobile phase).

Protocol 2: Generic Liquid-Liquid Extraction (LLE) Protocol for a Neutral Polar Analyte from an Aqueous Matrix
  • Sample Preparation:

    • To 1 mL of aqueous sample in a glass tube, add internal standard.

    • If the matrix is highly saline, you may consider adding pure water to reduce the "salting out" of matrix components.

  • Liquid-Liquid Extraction:

    • Add 3 mL of a moderately polar, water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)).

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube using a pipette.

    • Repeat the extraction (steps 2 & 3) on the remaining aqueous layer with a fresh 3 mL of organic solvent and combine the organic layers to improve recovery.

  • Drying and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of a solvent appropriate for your analysis.

Visualizations

G Diagram 1: General Workflow for Extraction Method Development cluster_0 Phase 1: Planning cluster_1 Phase 2: Method Selection & Screening cluster_2 Phase 3: Optimization & Validation A Define Analyte Properties (Polarity, pKa, Stability) C Select Initial Technique (SPE, LLE, or QuEChERS) A->C B Characterize Sample Matrix (Lipids, Proteins, etc.) B->C D Screen Key Parameters (Solvent, pH, Sorbent) C->D E Optimize for Recovery & Matrix Effect Reduction D->E F Validate Method (Accuracy, Precision, Linearity) E->F

Caption: General workflow for extraction method development.

G Diagram 2: Troubleshooting Low Recovery in SPE Start Problem: Low Analyte Recovery CheckFractions Where was the analyte lost? (Analyze Load, Wash, Elute Fractions) Start->CheckFractions LoadLoss Lost in Load Fraction (Breakthrough) CheckFractions->LoadLoss Load WashLoss Lost in Wash Fraction CheckFractions->WashLoss Wash NoElution Not Found in Any Fraction (Retained on Cartridge) CheckFractions->NoElution Elute Sol_Load1 - Check Sorbent Choice - Decrease Flow Rate - Weaken Sample Solvent - Adjust Sample pH LoadLoss->Sol_Load1 Sol_Wash - Weaken Wash Solvent - Check Wash pH WashLoss->Sol_Wash Sol_Elute - Strengthen Elution Solvent - Increase Elution Volume - Adjust Elution pH NoElution->Sol_Elute

Caption: Troubleshooting decision tree for low SPE recovery.

G Diagram 3: pH and LLE for an Ionizable Analyte (Acid) cluster_0 Aqueous Phase pH << pKa (e.g., pH 2.5) cluster_1 Aqueous Phase pH >> pKa (e.g., pH 6.5) compound Analyte: Weak Acid (pKa = 4.5) low_ph Analyte is Neutral (HA) Hydrophobic Partitions into Organic Phase compound->low_ph Set pH to suppress ionization for extraction into organic solvent high_ph Analyte is Charged (A-) Hydrophilic Stays in Aqueous Phase compound->high_ph Set pH to cause ionization for extraction into aqueous solvent (back-extraction)

Caption: Relationship between pH, pKa, and LLE of a weak acid.

References

Technical Support Center: Chloraniformethan Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Chloraniformethan, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is skewed, showing a trailing edge that slowly returns to the baseline. This distortion can lead to inaccurate peak integration and quantification, reduced resolution between closely eluting peaks, and decreased sensitivity. For a compound like this compound, which contains both chlorine and nitrogen functional groups, peak tailing can be a significant issue due to potential interactions with the chromatographic system.

Q2: What are the most common causes of peak tailing for a compound like this compound?

A2: The most frequent causes for this compound peak tailing include:

  • Active Sites in the System: Interaction of the analyte with active sites in the injection port liner, column, or even the detector.

  • Column Contamination: Buildup of non-volatile matrix components at the head of the column.

  • Inappropriate Column Choice: Using a column with a stationary phase that is not well-suited for chlorinated and nitrogen-containing compounds.

  • Suboptimal GC Parameters: Incorrect inlet temperature, flow rate, or temperature program.

  • Column Overload: Injecting too much sample, leading to saturation of the stationary phase.[1]

  • Improper Column Installation: Poorly cut column ends or incorrect installation depth in the inlet or detector.[2]

Q3: Can the solvent used to dissolve this compound affect peak shape?

A3: Yes, the choice of solvent can significantly impact peak shape. If the solvent is too strong or has a mismatched polarity with the stationary phase, it can cause peak distortion, including tailing or fronting. It is generally recommended to dissolve the sample in a solvent that is compatible with the stationary phase and the initial mobile phase conditions.

Q4: How often should I perform inlet maintenance to prevent peak tailing?

A4: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. For routine analysis of moderately clean samples, inspecting and potentially replacing the inlet liner and septum every 100-200 injections is a good practice. For complex matrices, more frequent maintenance may be necessary.

Troubleshooting Guides

Issue 1: Tailing of the this compound Peak

This guide provides a systematic approach to troubleshooting peak tailing for this compound.

Troubleshooting Workflow:

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Suspect Physical Issue check_all_peaks->physical_issue Yes chemical_issue Suspect Chemical Interaction check_all_peaks->chemical_issue No yes_all_tail Yes no_some_tail No check_installation Check Column Installation (Cut, Depth, Ferrule) physical_issue->check_installation check_liner Inspect/Replace Inlet Liner check_installation->check_liner check_flow_path Check for Dead Volume and Leaks check_liner->check_flow_path solution_physical Re-install Column, Replace Consumables check_flow_path->solution_physical inlet_maintenance Perform Inlet Maintenance (Septum, Liner, O-ring) chemical_issue->inlet_maintenance trim_column Trim Column Inlet (10-20 cm) inlet_maintenance->trim_column condition_column Condition Column trim_column->condition_column check_parameters Review GC Method Parameters condition_column->check_parameters solution_chemical Use Inert Consumables, Optimize Method check_parameters->solution_chemical

Caption: Troubleshooting workflow for this compound peak tailing.

Detailed Steps:

  • Initial Assessment:

    • Observe the chromatogram: Determine if only the this compound peak is tailing or if all peaks in the chromatogram exhibit tailing. If all peaks are tailing, it is likely a system-wide issue (e.g., improper column installation, leaks). If only the this compound peak (and other active compounds) are tailing, it suggests a chemical interaction problem.

  • Addressing System-Wide Issues (All Peaks Tailing):

    • Column Installation: Verify that the column is installed correctly in the inlet and detector. Ensure the column cuts are clean and square, and the installation depth is as per the manufacturer's recommendation.[2]

    • Inlet Liner: Inspect the inlet liner for contamination or degradation. Replace if necessary.

    • Leaks: Check for leaks at all fittings, especially at the inlet and detector connections.

  • Addressing Analyte-Specific Issues (this compound Peak Tailing):

    • Inlet Maintenance: Perform routine maintenance on the injection port, including replacing the septum, liner, and any seals. Using a deactivated liner is highly recommended for active compounds like this compound.

    • Column Contamination: Trim the front end of the column (approximately 10-20 cm) to remove any accumulated non-volatile residues.

    • Column Conditioning: After trimming, condition the column according to the manufacturer's instructions to ensure a stable baseline and remove any contaminants.

    • Method Parameters: Review and optimize the GC method parameters. Pay close attention to the inlet temperature. A temperature that is too high can cause degradation, while a temperature that is too low can lead to incomplete vaporization and peak broadening.[3][4]

Issue 2: Poor Peak Shape at High Concentrations

Symptom: The this compound peak exhibits good shape at low concentrations but shows significant tailing as the concentration increases.

Cause: This is a classic sign of column overload.[1] The amount of analyte being injected is saturating the stationary phase at the head of the column.

Troubleshooting Steps:

  • Reduce Sample Concentration: Dilute the sample and re-inject. If the peak shape improves, column overload is confirmed.

  • Decrease Injection Volume: Reduce the volume of sample injected onto the column.

  • Increase Split Ratio (for split injections): If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.

  • Use a Higher Capacity Column: Consider using a column with a thicker stationary phase film or a wider internal diameter, as these have a higher sample capacity.

Quantitative Data Summary

ParameterChangeExpected Effect on Peak TailingExpected Effect on Retention TimeExpected Effect on Resolution
Inlet Temperature IncreaseMay decrease if tailing is due to slow vaporization. May increase if analyte degrades.May slightly decrease.May improve if peak shape gets better.
DecreaseMay increase if vaporization is incomplete. May decrease if degradation is the cause.May slightly increase.May decrease if peak broadens.
Column Flow Rate IncreaseMay decrease due to less interaction time with active sites.Decreases.May decrease due to reduced efficiency.
DecreaseMay increase due to more interaction time with active sites.Increases.May increase up to the optimal flow rate.
Initial Oven Temp. IncreaseLittle direct effect on tailing, but can affect focusing.Decreases.May decrease for early eluting peaks.
DecreaseCan improve peak shape for splitless injections by enhancing solvent focusing.[5]Increases.May improve for early eluting peaks.
Column Polarity Use of a more inert, low-polarity column (e.g., 5% phenyl)Generally decreases tailing for active compounds.Varies depending on analyte-phase interaction.Generally improves.

Experimental Protocols

Disclaimer: As a specific, validated GC method for this compound is not widely published, the following protocol is a recommended starting point for method development based on the analysis of structurally similar compounds like chlorinated anilines and other chlorinated pesticides.[6][7]

Recommended Starting GC-MS Method for this compound:

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric Detector (GC-MS).

  • Column: A low-polarity, inert column is recommended. A good starting point would be a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% diphenyl / 95% dimethyl polysiloxane column (e.g., DB-5ms, TG-5SilMS).[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Inlet:

    • Mode: Splitless injection.

    • Inlet Temperature: Start with 250 °C and optimize as needed.[3]

    • Injection Volume: 1 µL.

    • Liner: Use a deactivated, single-taper liner with glass wool.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan from m/z 50 to 400. For higher sensitivity, Selected Ion Monitoring (SIM) can be developed after identifying characteristic ions from the full scan spectrum.

Protocol for Column Trimming:

  • Cool the GC oven and inlet.

  • Carefully disconnect the column from the inlet.

  • Using a ceramic scoring wafer, make a clean, square cut to remove 10-20 cm from the front of the column.

  • Wipe the outside of the newly cut column end with a lint-free cloth dampened with solvent (e.g., methanol or acetone) to remove any debris.

  • Re-install the column in the inlet to the correct depth.

  • Perform a leak check.

  • Condition the column as per the manufacturer's guidelines before resuming analysis.

Logical Relationship Diagram for Method Development:

Method_Development cluster_troubleshoot Optimization Steps start Start Method Development for this compound select_column Select Inert, Low-Polarity Column (e.g., 5% Phenyl) start->select_column initial_params Set Initial GC-MS Parameters (as per protocol) select_column->initial_params inject_standard Inject this compound Standard initial_params->inject_standard evaluate_peak Evaluate Peak Shape and Retention inject_standard->evaluate_peak peak_ok Peak Shape Acceptable? evaluate_peak->peak_ok optimize Troubleshoot/Optimize peak_ok->optimize No end Final Method peak_ok->end Yes adjust_inlet_temp Adjust Inlet Temperature optimize->adjust_inlet_temp optimize_oven_prog Optimize Oven Program adjust_inlet_temp->optimize_oven_prog check_for_activity Check for System Activity optimize_oven_prog->check_for_activity check_for_activity->inject_standard

Caption: Logical workflow for developing a GC method for this compound.

References

Technical Support Center: Analysis of Chloraniformethan in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Chloraniformethan in environmental samples. The information addresses common issues, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is an obsolete amide fungicide.[1] Its chemical properties are summarized in the table below. Understanding these properties is crucial for developing appropriate analytical methods.

PropertyValue
IUPAC Name N-[(RS)-2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]formamide[2]
CAS Number 20856-57-9[2]
Molecular Formula C9H7Cl5N2O[3][4]
Molecular Weight 336.43 g/mol [3]
Predicted XlogP 5.1[4]

Q2: I cannot find a standard analytical method for this compound. What should I do?

As this compound is an obsolete pesticide, validated, and published methods are scarce.[1] A common approach is to adapt methods from similar compounds. For instance, methods for the fungicide imazalil, also used on agricultural products, can be a good starting point.[5][6][7][8][9] This would typically involve sample extraction with a solvent like ethyl acetate or acetonitrile, followed by cleanup using solid-phase extraction (SPE) and analysis by HPLC with UV or mass spectrometric detection.[5][6][7]

Q3: What are matrix effects and how can they affect my this compound analysis?

Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Given this compound's high predicted XlogP, it is likely to be extracted with other nonpolar compounds from the sample matrix, making it susceptible to matrix effects.

Q4: How can I identify if matrix effects are impacting my results?

A common method is to compare the signal of a standard in pure solvent to the signal of a standard spiked into a blank matrix extract. A significant difference in signal intensity indicates the presence of matrix effects. A post-column infusion experiment can also be performed to identify regions of ion suppression or enhancement in your chromatogram.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH- Column overload- Column contamination- Adjust mobile phase pH to ensure this compound is in a single ionic state.- Dilute the sample extract.- Use a guard column and/or implement a more rigorous sample cleanup.
Inconsistent Retention Times - Changes in mobile phase composition- Column degradation- Fluctuation in column temperature- Prepare fresh mobile phase daily.- Replace the analytical column.- Use a column oven to maintain a stable temperature.
Low Analyte Recovery - Inefficient extraction- Analyte loss during sample cleanup- Ion suppression- Optimize the extraction solvent and technique (e.g., sonication, shaking time).- Evaluate different SPE sorbents and elution solvents.- See "Signal Suppression/Enhancement" below.
Signal Suppression/Enhancement (Matrix Effects) - Co-eluting matrix components interfering with ionization- Improve Sample Cleanup: Use a more selective SPE cartridge or a multi-step cleanup process.- Optimize Chromatography: Modify the gradient to better separate this compound from interfering compounds.- Use a Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for the effect.- Use an Internal Standard: A stable isotope-labeled internal standard for this compound would be ideal. If unavailable, a structurally similar compound with similar chromatographic behavior can be used.
High Background Noise in Mass Spectrometer - Contaminated mobile phase or LC system- Dirty ion source- Use high-purity solvents and freshly prepared mobile phase.- Flush the LC system thoroughly.- Clean the ion source according to the manufacturer's instructions.

Experimental Protocols

Proposed Sample Preparation for Soil or Sediment Samples:

  • Extraction:

    • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Vortex for 1 minute, then shake for 30 minutes on a mechanical shaker.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Repeat the extraction with another 20 mL of acetonitrile.

    • Combine the supernatants.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • To the combined acetonitrile extract, add the contents of a dSPE tube containing magnesium sulfate, primary secondary amine (PSA), and C18.

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Take an aliquot of the supernatant for LC-MS/MS analysis.

Proposed LC-MS/MS Parameters:

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI) Positive

  • MS/MS Transitions: As no standard transitions are published, these would need to be determined by infusing a this compound standard. Based on its structure, precursor and product ions would be selected in a similar manner to other chlorinated pesticides.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Environmental Sample (Soil/Water) Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration LC_Separation LC Separation (C18 Column) Concentration->LC_Separation MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection Quantification Quantification & Reporting MS_Detection->Quantification troubleshooting_workflow start Inaccurate Quantification of this compound check_matrix_effect Perform Matrix Effect Test (Post-Spike vs. Solvent Standard) start->check_matrix_effect matrix_effect_present Significant Difference? check_matrix_effect->matrix_effect_present no_matrix_effect Check Other Parameters (e.g., Instrument Calibration, Standard Stability) matrix_effect_present->no_matrix_effect No improve_cleanup Improve Sample Cleanup (e.g., Different SPE Sorbent) matrix_effect_present->improve_cleanup Yes optimize_chromatography Optimize LC Method (e.g., Gradient, Column) improve_cleanup->optimize_chromatography use_mmc Use Matrix-Matched Calibration optimize_chromatography->use_mmc use_is Use Internal Standard use_mmc->use_is end Accurate Quantification use_is->end

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Chloraniformethan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the analysis of Chloraniformethan.

Chemical Profile: this compound

PropertyValueSource
Molecular Formula C₉H₇Cl₅N₂O[1]
Molecular Weight 336.43 g/mol [1]
Chemical Structure N-(2,2,2-trichloro-1-((3,4-dichlorophenyl)amino)ethyl)formamide
Synonyms Imugan, Milfaron[2]
Type Obsolete Herbicide[2]

Frequently Asked Questions (FAQs)

1. What is the best ionization technique for this compound analysis?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be suitable for the analysis of this compound.

  • For GC-MS , Electron Ionization (EI) is a common choice for creating reproducible fragmentation patterns for library matching. Negative Chemical Ionization (NCI) can offer higher sensitivity and selectivity for chlorinated compounds.

  • For LC-MS , Electrospray Ionization (ESI) in negative ion mode is often effective for compounds containing electronegative atoms like chlorine. Atmospheric Pressure Chemical Ionization (APCI) is another viable option, particularly for less polar compounds that are amenable to GC.

2. What are the expected major fragment ions of this compound in EI-MS?

Due to the presence of multiple chlorine atoms, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl). Common fragmentation pathways for chlorinated compounds involve the loss of chlorine atoms or HCl. For this compound, you can expect to see fragments corresponding to:

  • Loss of one or more chlorine atoms from the trichloromethyl group.

  • Cleavage of the bond between the ethyl chain and the dichlorophenylamino group.

  • Loss of the formamide group.

3. How can I improve the sensitivity of my LC-MS method for this compound?

To enhance sensitivity in LC-MS analysis:

  • Optimize Ionization Source Parameters: Adjust the nebulizer gas flow, drying gas flow and temperature, and capillary voltage to maximize the signal for your specific instrument.

  • Mobile Phase Composition: The addition of a small amount of a volatile organic acid (e.g., 0.1% formic acid) or a volatile salt (e.g., ammonium formate) to the mobile phase can improve ionization efficiency in ESI.[3][4]

  • Collision Energy Optimization: In tandem mass spectrometry (MS/MS), carefully optimize the collision energy for each specific precursor-to-product ion transition to achieve the highest signal intensity.[5][6][7][8][9]

Troubleshooting Guides

GC-MS Troubleshooting
IssuePossible CauseRecommended Solution
Poor Peak Shape (Tailing or Fronting) Active sites in the injector liner or column.Use a deactivated liner and a column suitable for chlorinated pesticides. Consider derivatization if the formamide group is causing activity.
Incorrect injection temperature.Optimize the injector temperature to ensure complete and rapid vaporization without thermal degradation.
Low Signal Intensity Leak in the system.Check for leaks at the injector, column fittings, and MS interface using an electronic leak detector.
Contaminated ion source.Clean the ion source, as residues from chlorinated compounds can accumulate and suppress the signal.
Inconsistent Retention Times Fluctuation in carrier gas flow rate.Ensure a stable carrier gas supply and check for leaks in the gas lines.
Column aging or contamination.Condition the column or trim a small portion from the inlet end.
Ghost Peaks Carryover from previous injections.Run a solvent blank to confirm carryover. Increase the bake-out time at the end of the temperature program. Clean the injector.
Septum bleed.Use a high-quality, low-bleed septum and ensure the injector temperature does not exceed its maximum rating.
LC-MS Troubleshooting
IssuePossible CauseRecommended Solution
No or Low Signal Inefficient ionization.Optimize ESI or APCI source parameters (voltages, gas flows, temperatures). Ensure the mobile phase is compatible with the chosen ionization mode (e.g., appropriate pH for ESI).
Incorrect ion polarity.This compound, with its multiple chlorine atoms, is likely to ionize better in negative mode. Ensure you are acquiring data in the correct polarity.
High Background Noise Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and additives.[4] Flush the LC system thoroughly.
Matrix effects from the sample.Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
Retention Time Drifts Inconsistent mobile phase composition.Ensure accurate and reproducible mobile phase preparation. Degas solvents to prevent bubble formation.
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Adduct Formation Presence of salts in the mobile phase or sample.Use volatile mobile phase modifiers like ammonium formate or acetate instead of non-volatile salts (e.g., phosphate buffers).[3]

Experimental Protocols

Recommended GC-MS Starting Parameters
ParameterSetting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial 60°C (hold 2 min), ramp to 180°C at 20°C/min, then to 300°C at 10°C/min (hold 5 min)[10]
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C (EI) or 150°C (NCI)
Ionization Mode Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) with methane as reagent gas
Scan Range m/z 50-400
Recommended LC-MS Starting Parameters
ParameterSetting
LC Column C18, 2.1 mm x 100 mm, 2.6 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage 3.5 kV
Drying Gas Temperature 325 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Scan Range m/z 100-400

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_gcms GC-MS cluster_lcms LC-MS cluster_data Data Processing Sample Sample Matrix Extraction Extraction Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup GC Gas Chromatography Cleanup->GC GC-MS Path LC Liquid Chromatography Cleanup->LC LC-MS Path MS_GC Mass Spectrometer GC->MS_GC Processing Data Acquisition & Processing MS_GC->Processing MS_LC Mass Spectrometer LC->MS_LC MS_LC->Processing Report Results & Report Processing->Report

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_Logic cluster_system System Issues cluster_method Method Issues cluster_sample Sample Issues Start Problem Encountered Check_System Check System Suitability (e.g., run a standard) Start->Check_System Check_Method Review Method Parameters Start->Check_Method Check_Sample Evaluate Sample Preparation Start->Check_Sample Leaks Leaks Check_System->Leaks Contamination Source Contamination Check_System->Contamination Electronics Electronics/Software Check_System->Electronics Ionization Ionization Parameters Check_Method->Ionization Separation Chromatographic Conditions Check_Method->Separation MS_Settings MS Scan Parameters Check_Method->MS_Settings Matrix Matrix Effects Check_Sample->Matrix Concentration Analyte Concentration Check_Sample->Concentration Solution Problem Resolved Leaks->Solution Contamination->Solution Electronics->Solution Ionization->Solution Separation->Solution MS_Settings->Solution Matrix->Solution Concentration->Solution

Caption: A logical approach to troubleshooting mass spectrometry issues.

References

Technical Support Center: Troubleshooting Low Recovery of Chloraniformethan

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Chloraniformethan" is noted as an obsolete herbicide and information on its specific analytical chemistry is limited.[1] The guidance provided below is based on general principles for troubleshooting the recovery of volatile and semi-volatile chlorinated organic compounds. These principles are broadly applicable to a range of analytical techniques, including Gas Chromatography (GC) and Liquid Chromatography (LC).

Frequently Asked Questions (FAQs)

Q1: My recovery for this compound is consistently low. What are the most common causes?

Low recovery is a common issue in analytical chemistry and can stem from multiple stages of your workflow. The most frequent causes include:

  • Sample Preparation: Loss of analyte due to volatility, incomplete extraction from the sample matrix, or degradation.

  • Analyte Adsorption: The compound may be adsorbing to glassware, instrument components (e.g., inlet liner in GC), or the chromatographic column.

  • Instrumental Issues: Leaks in the system, incorrect temperature settings, or a suboptimal split ratio in GC can lead to significant loss of the analyte before it reaches the detector.[2][3][4]

  • Matrix Effects: Components in your sample matrix could interfere with the extraction process or suppress the instrument's signal (e.g., ion suppression in Mass Spectrometry).[5]

Q2: How can I determine at which step I'm losing my analyte?

To pinpoint the source of the loss, it's helpful to analyze your sample at different stages of the preparation process.[6] For example, you can compare the response of a standard that has undergone the full extraction procedure against a standard that is introduced directly into the instrument. This can help differentiate between losses during sample prep and instrumental issues.

Q3: Could the chemical properties of this compound itself be the cause of low recovery?

Yes, the physicochemical properties of a compound are crucial. This compound is a volatile compound, which makes it susceptible to evaporation during sample preparation steps like solvent evaporation or vortexing.[1] Its polarity and potential for hydrogen bonding will also influence its interaction with different solvents and surfaces, affecting extraction efficiency and potential for adsorption.[7]

Troubleshooting Guides

Issue 1: Low Recovery After Sample Extraction (Liquid-Liquid Extraction - LLE)

If you suspect that the low recovery is occurring during your LLE procedure, consider the following troubleshooting steps.

Potential Causes & Solutions:

  • Incorrect Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound.[8][9]

    • Solution: Test a range of solvents with varying polarities. For a chlorinated compound, solvents like dichloromethane or ethyl acetate are common starting points.

  • Suboptimal pH: If the analyte has ionizable groups, the pH of the aqueous phase is critical for ensuring it is in a neutral form for efficient extraction into an organic solvent.[8][9]

    • Solution: Adjust the pH of your sample to suppress any potential ionization of the analyte.

  • Emulsion Formation: Emulsions between the aqueous and organic layers can trap your analyte, leading to poor recovery.[10]

    • Solution: Try gentle swirling instead of vigorous shaking, or add salt ("salting out") to the aqueous layer to help break the emulsion.[9][10]

  • Insufficient Phase Separation: Incomplete separation of the organic and aqueous layers will result in a loss of your analyte.

    • Solution: Ensure adequate time for the layers to separate. Centrifugation can also aid in achieving a clean separation.

Example Data: Optimizing LLE Solvent

Extraction SolventPolarity IndexAverage Recovery (%)Standard Deviation (%)
Hexane0.145.25.1
Toluene2.465.83.5
Dichloromethane3.188.92.2
Ethyl Acetate4.475.44.8
  • Sample Preparation: To 1 mL of your aqueous sample in a glass vial, add any necessary internal standards.

  • pH Adjustment (if applicable): Adjust the sample pH to the desired level using a suitable acid or base.

  • Solvent Addition: Add 2 mL of the chosen organic extraction solvent (e.g., Dichloromethane).

  • Extraction: Cap the vial and vortex/shake for 2 minutes. To minimize emulsion, gentle, consistent agitation is recommended.[10]

  • Phase Separation: Centrifuge the sample at 2000 x g for 5 minutes to ensure complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean vial for analysis.

  • Analysis: Inject an aliquot of the organic extract into your analytical instrument (e.g., GC-MS).

Issue 2: Low Recovery in Gas Chromatography (GC) Analysis

Low recovery in GC systems is often related to the inlet, column, or transfer lines.

Potential Causes & Solutions:

  • Inlet Adsorption: Active sites in the GC inlet liner can irreversibly adsorb certain compounds.

    • Solution: Use a deactivated inlet liner. Regularly replacing the liner and septum is also crucial for maintaining good performance.[3]

  • Incorrect Inlet Temperature: If the inlet temperature is too low, the sample may not volatilize efficiently. If it's too high, the analyte could degrade.

    • Solution: Optimize the inlet temperature. A good starting point is the boiling point of your analyte or a temperature slightly above the solvent's boiling point.

  • Leaks: Leaks in the GC system, particularly around the inlet, can cause significant sample loss, especially for volatile compounds.[3][4]

    • Solution: Use an electronic leak detector to check for leaks at all connection points.

  • Column Issues: The stationary phase of the column may not be suitable for your analyte, or the column may be contaminated or degraded.

    • Solution: Ensure you are using a column with appropriate polarity. If the column is old, consider replacing it.

Example Data: Effect of Inlet Temperature on Analyte Response

Inlet Temperature (°C)Analyte Peak AreaRecovery (%)
180150,00060
200200,00080
220245,00098
250240,00096

Visualizations

Logical Troubleshooting Workflow

A Low Recovery Observed B Prepare Spiked Matrix vs. Pure Solvent Standard A->B C Analyze Both Samples B->C D Compare Recoveries C->D E Recovery Low in Both? D->E F Issue is Likely Instrumental or Procedural E->F Yes G Recovery Low Only in Matrix? E->G No I Troubleshoot Instrument (Leaks, Temps, Column) F->I H Issue is Likely Matrix Effect or Extraction Inefficiency G->H J Optimize Extraction (Solvent, pH, Cleanup) H->J

Caption: A logical workflow for diagnosing the cause of low analyte recovery.

Sample Preparation: Liquid-Liquid Extraction (LLE)

cluster_0 Aqueous Phase (Sample) cluster_1 Organic Phase (Solvent) Sample Sample + Analyte Mix Vortex & Centrifuge Sample->Mix Solvent Extraction Solvent Solvent->Mix Result Analyte in Organic Phase for Analysis Mix->Result

Caption: A simplified workflow for a liquid-liquid extraction procedure.

Potential Causes of Low Recovery

cluster_Prep Sample Preparation cluster_Inst Instrumental Issues Root Low Analyte Recovery A1 Volatility Loss Root->A1 A2 Incomplete Extraction Root->A2 A3 Degradation Root->A3 A4 Matrix Effects Root->A4 B1 System Leaks Root->B1 B2 Adsorption (Inlet/Column) Root->B2 B3 Incorrect Temperatures Root->B3 B4 Detector Issues Root->B4

Caption: Common causes of low analyte recovery in chromatographic analysis.

References

Technical Support Center: Spectroscopic Analysis of Chlorinated Methanes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Chloraniformethan" does not correspond to a standard chemical name. This guide focuses on common chlorinated methanes like dichloromethane (methylene chloride) and chloroform, which are frequently used in research and drug development and present similar challenges in spectroscopic analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing unexpected peaks in the NMR spectrum of my sample dissolved in deuterated chloroform (CDCl3)?

A1: Unexpected peaks in CDCl3 often arise from stabilizers added to prevent its decomposition into phosgene and hydrochloric acid.[1] Common stabilizers include ethanol or amylene, which produce their own signals in a 1H NMR spectrum.[2] Silver tape is sometimes used as a stabilizer to avoid extra signals from organic additives, but it may not remove all aggressive decomposition products.[1][2]

Q2: My sample seems to degrade over time when dissolved in chloroform-d for NMR analysis. What could be the cause?

A2: Deuterated chloroform can degrade, especially when exposed to light and oxygen, forming aggressive byproducts like hydrochloric acid, chlorine, and phosgene.[1] These compounds can react with sensitive samples, such as peptides or unsaturated compounds, leading to signal shifts, attenuation of signals, or the appearance of new signals from reaction products.[1][2]

Q3: Can the choice of solvent affect my UV-Vis spectroscopy results?

A3: Yes, the solvent can significantly influence the UV-Vis absorption spectrum. This can manifest as a "solvent shift," where the absorption peaks shift to different wavelengths depending on the solvent's polarity.[3] The solvent must also be transparent in the spectral region of interest to avoid interference with the measurement.[3] For example, chloroform's UV absorption can be a factor to consider in experimental design.[4][5]

Q4: What are "matrix effects" in mass spectrometry and how do they relate to chlorinated solvents?

A4: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[6][7][8] This can lead to ion suppression or enhancement, affecting the accuracy and sensitivity of the analysis.[7][8][9] When using chlorinated solvents in sample preparation for techniques like LC-MS, residual solvent and extracted matrix components can interfere with the ionization process in the mass spectrometer.[6][7][8]

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue Possible Cause Troubleshooting Steps
Extra peaks in ¹H NMR Stabilizers in CDCl₃ (e.g., ethanol, amylene).[1][2]Identify stabilizer peaks by comparing with known chemical shift tables. Use unstabilized solvent if the sample is stable, or pass the solvent through activated alumina to remove stabilizers.
Shifting or disappearing signals Sample reacting with CDCl₃ decomposition products (HCl, phosgene).[1]Use freshly opened, high-purity CDCl₃. Store in a dark, cool place. For sensitive samples, wash the CDCl₃ with a sodium carbonate solution and dry it before use.[1]
Broad water peak Moisture in the sample or solvent.Dry the sample thoroughly before analysis. Use a freshly opened bottle of deuterated solvent or dry the solvent using molecular sieves.
Mass Spectrometry (MS)
Issue Possible Cause Troubleshooting Steps
Poor sensitivity or inconsistent results Matrix effects causing ion suppression or enhancement.[7][9][10]Optimize sample cleanup procedures to remove interfering matrix components.[6] Use a stable isotope-labeled internal standard to compensate for matrix effects.[6] Perform a standard addition calibration.[6]
Background ions in spectrum Contamination from solvents or sample preparation.Use high-purity solvents. Include a "blank" injection (solvent only) to identify background peaks. Ensure all glassware and equipment are scrupulously clean.
Non-reproducible fragmentation In-source degradation or reaction with residual solvents.Optimize ion source conditions (e.g., temperature) to minimize degradation. Ensure complete removal of chlorinated solvents before injection, as they can sometimes form adducts or alter ionization.
UV-Visible (UV-Vis) Spectroscopy
Issue Possible Cause Troubleshooting Steps
High background absorbance Solvent absorbance in the measurement range.[3]Check the UV cutoff of your solvent. Ensure the chosen solvent is transparent in the desired wavelength range. Run a baseline correction with the solvent before measuring the sample.
Shifts in λmax Solvent polarity effects.[3][4]Be consistent with the solvent used for a series of experiments. If comparing with literature values, ensure the same solvent is used.
Scattering or noisy spectrum Particulate matter or sample insolubility.[3]Filter the sample through a syringe filter before measurement. Ensure the analyte is fully dissolved in the solvent.[3]

Experimental Protocols

Protocol 1: Purification of Deuterated Chloroform for Sensitive NMR Samples

This protocol is designed to remove acidic decomposition products and organic stabilizers.

Materials:

  • Deuterated chloroform (CDCl₃)

  • Anhydrous sodium carbonate (Na₂CO₃), oven-dried

  • Saturated Na₂CO₃ solution

  • Separatory funnel

  • Clean, dry flask for storage

Procedure:

  • Place the deuterated chloroform in a separatory funnel.

  • Add an equal volume of saturated sodium carbonate solution and shake gently.[1]

  • Allow the layers to separate and discard the aqueous (upper) layer.

  • Repeat the washing step two more times.

  • Transfer the chloroform layer to a clean, dry flask.

  • Add a small amount of oven-dried, anhydrous sodium carbonate to the chloroform to act as a drying agent.[1]

  • Allow the chloroform to stand over the drying agent for at least an hour.

  • Carefully decant or filter the purified chloroform into a clean, dry storage bottle. For best results, use immediately.

Protocol 2: Evaluating Matrix Effects in LC-MS Analysis

This protocol helps to determine if components in your sample matrix are suppressing or enhancing the signal of your analyte.

Materials:

  • Analyte stock solution

  • Mobile phase or reconstitution solvent

  • Blank matrix extract (prepared by running a sample with no analyte through your entire sample preparation procedure)

  • LC-MS system

Procedure:

  • Prepare Solution A: Dilute the analyte stock solution in the mobile phase/reconstitution solvent to a known concentration (e.g., 100 ng/mL).

  • Prepare Solution B: Take the blank matrix extract and spike it with the analyte stock solution to the same final concentration as Solution A.

  • Inject both solutions into the LC-MS system under identical conditions.

  • Compare the peak area of the analyte in both chromatograms.

  • Calculate the Matrix Effect (%):

    • Matrix Effect (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.[9]

Visualizations

Troubleshooting_Workflow General Spectroscopic Interference Workflow start Abnormal Spectrum Observed check_blank Run Blank Sample (Solvent Only) start->check_blank is_interference Interference Present? check_blank->is_interference check_purity Check Solvent/Reagent Purity is_interference->check_purity Yes end_ok Spectrum OK is_interference->end_ok No purify_solvent Purify Solvent/ Use High-Purity Grade check_purity->purify_solvent check_sample_prep Review Sample Preparation purify_solvent->check_sample_prep optimize_prep Optimize Sample Prep (e.g., SPE, filtration) check_sample_prep->optimize_prep check_instrument Check Instrument Parameters optimize_prep->check_instrument optimize_instrument Optimize Instrument (e.g., source, detector) check_instrument->optimize_instrument end_issue Issue Persists: Consult Specialist optimize_instrument->end_issue

Caption: Troubleshooting workflow for spectroscopic interference.

Solvent_Purification_Protocol Chloroform Purification for NMR start Start: CDCl3 wash Wash with sat. Na2CO3 solution start->wash separate Separate Layers wash->separate separate->wash Repeat 2x dry Dry with anhydrous Na2CO3 separate->dry decant Decant or Filter dry->decant end Purified CDCl3 decant->end

Caption: Protocol for purifying deuterated chloroform.

Interference_Sources Sources of Interference and Mitigation cluster_source Sources cluster_mitigation Mitigation Strategies interference Spectroscopic Interference solvent Solvent Impurities & Stabilizers interference->solvent matrix Sample Matrix Components interference->matrix instrument Instrumental Noise & Contamination interference->instrument purification Solvent Purification solvent->purification cleanup Sample Cleanup (SPE, LLE) matrix->cleanup internal_std Internal Standards matrix->internal_std calibration Instrument Calibration & Maintenance instrument->calibration

Caption: Relationship between interference sources and mitigation.

References

Validation & Comparative

Obsolete vs. Modern Mildew Control: A Comparative Analysis of Chloraniformethan and Contemporary Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the obsolete fungicide Chloraniformethan and modern fungicidal agents for the control of mildew. By examining their chemical properties, mechanisms of action, and available efficacy data, this document offers a retrospective look at a past solution and a comprehensive overview of the advanced tools available to researchers and agricultural professionals today.

Introduction: The Evolution of Mildew Control

Powdery and downy mildews are pervasive plant diseases that pose significant threats to agriculture and horticulture worldwide. The management of these fungal pathogens has evolved dramatically over the decades, moving from broad-spectrum, often environmentally persistent chemicals to more targeted, effective, and safer modern fungicides. This guide revisits this compound, a fungicide from a past era, and contrasts it with the sophisticated chemical and biological solutions that form the current arsenal against mildew.

This compound, also known by its trade names Imugan and Milfaron, was a curative fungicide used for mildew control in cereals and ornamental plants.[1] Introduced in 1968, it is now considered obsolete and is no longer approved for use in many regions, including the United Kingdom and the European Union.[1] Its discontinuation reflects the broader trend in agrochemical development towards compounds with improved efficacy, better safety profiles, and more specific modes of action to combat the development of fungicide resistance.

Modern mildew control strategies often involve an integrated approach, utilizing fungicides with different modes of action, biological control agents, and resistant plant varieties.[2][3] This multi-pronged approach is crucial for sustainable and effective long-term disease management.[4]

Chemical and Toxicological Profile

A comparative overview of the chemical and toxicological properties of this compound and representative modern fungicides is presented in Table 1. Modern fungicides are characterized by a wide range of chemical classes, each with distinct properties and toxicological profiles.

Table 1: Comparison of Chemical and Toxicological Properties

PropertyThis compoundRepresentative Modern Fungicides
Chemical Name N-(2,2,2-trichloro-1-((3,4-dichlorophenyl)amino)ethyl)formamideTetraconazole: (RS)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl 1,1,2,2-tetrafluoroethyl ether Chlorothalonil: 2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile
CAS Number 20856-57-9Tetraconazole: 112281-77-3 Chlorothalonil: 1897-45-6
Molecular Formula C₉H₇Cl₅N₂OTetraconazole: C₁₃H₁₁Cl₂F₄N₃O Chlorothalonil: C₈Cl₄N₂
Mode of Action Curative action, specific mechanism not well-documented in publicly available sources.[1] FRAC group is "Not known".Tetraconazole: Demethylation Inhibitor (DMI), FRAC Group 3.[3] Chlorothalonil: Multi-site contact fungicide, FRAC Group M5.[5]
Mammalian Toxicity Low mammalian toxicity (based on available data).[1]Tetraconazole: Varies by specific compound, generally moderate. Chlorothalonil: Low acute toxicity, but some concerns about long-term exposure.
Environmental Fate Moderately soluble in water and volatile. Limited data on environmental persistence.[1]Tetraconazole: Systemic, with varying persistence in soil and water. Chlorothalonil: Non-systemic, binds to soil and can be persistent in aquatic environments.[5][6]

Mechanism of Action: A Shift in Strategy

The approach to inhibiting fungal growth has significantly advanced from the era of this compound to the present day. While the precise biochemical target of this compound is not clearly defined in available literature, it was known to have curative action, meaning it could act on the fungus after infection had initiated.[1]

Modern fungicides, in contrast, have well-defined molecular targets. This specificity is crucial for their high efficacy and for managing fungicide resistance. The Fungicide Resistance Action Committee (FRAC) classifies fungicides into groups based on their mode of action, which is a key tool for developing sustainable spray programs.

Below is a diagram illustrating the different modes of action of major modern fungicide classes used for mildew control.

Fungicide_MoA cluster_fungus Fungal Cell cluster_fungicides Modern Fungicide Classes Mitochondrion Mitochondrion (Respiration) Nucleus Nucleus (Cell Division) CellMembrane Cell Membrane (Sterol Synthesis) Enzymes Cellular Enzymes QoI QoI (Strobilurins) FRAC Group 11 QoI->Mitochondrion Inhibits Complex III SDHI SDHI FRAC Group 7 SDHI->Mitochondrion Inhibits Complex II DMI DMI (Triazoles) FRAC Group 3 DMI->CellMembrane Inhibits Ergosterol Biosynthesis MultiSite Multi-site (e.g., Chlorothalonil) FRAC Group M5 MultiSite->Enzymes Reacts with multiple enzymes

Figure 1: Simplified diagram of the modes of action for major classes of modern fungicides.

Efficacy and Performance: A Lack of Direct Comparison

Due to the obsolete nature of this compound, no direct comparative experimental data against modern fungicides is available. Historical records indicate it was used to control powdery mildew on cereals and various ornamental plants.[1] However, quantitative efficacy data from that period is not readily accessible in peer-reviewed literature.

In contrast, the efficacy of modern fungicides is well-documented through extensive field trials. These studies provide quantitative data on disease control, yield improvement, and optimal application timings. Table 2 summarizes typical efficacy data for some modern fungicides against powdery mildew on various crops.

Table 2: Representative Efficacy of Modern Fungicides against Powdery Mildew

Active Ingredient(s)CropDisease Control (%)Reference
MyclobutanilChilliSignificant reduction in Powdery Mildew intensity compared to untreated control.[7]Rathore (2006) cited in a comparative study[7]
TriadimefonChilliSuperior reduction in Powdery Mildew intensity compared to Myclobutanil.[7]Comparative study on chilli diseases[7]
Azoxystrobin + DifenoconazoleVariousHigh efficacy against a broad spectrum of fungal diseases, including powdery mildew.General knowledge from fungicide labels and extension publications.
Pydiflumetofen (ADEPIDYN®)VariousExcellent control of powdery mildew with long-lasting activity.[2]Syngenta product information[2]
SulfurVariousEffective against powdery mildew, often used in organic production.[3]General horticultural recommendations[3]
Potassium BicarbonateVariousDisrupts fungal cell walls, effective as a preventative measure.[3]Organic farming resources[3]

Note: Efficacy can vary depending on environmental conditions, disease pressure, and application timing. The data presented are for illustrative purposes.

Experimental Protocols: A Methodological Overview

To ensure the reliability and reproducibility of fungicide efficacy trials, standardized experimental protocols are essential. While specific protocols for this compound trials are not available, modern fungicide evaluations typically follow a rigorous methodology.

Below is a generalized workflow for a modern fungicide field trial for mildew control.

Fungicide_Trial_Workflow cluster_planning Phase 1: Trial Design cluster_execution Phase 2: Field Execution cluster_analysis Phase 3: Data Analysis A Selection of Crop and Cultivar B Identification of Target Pathogen (e.g., Powdery Mildew species) A->B C Randomized Complete Block Design B->C D Plot Establishment and Inoculation (if necessary) C->D E Fungicide Application (various treatments and timings) D->E F Regular Disease Assessment (Incidence and Severity) E->F G Data Collection (e.g., % disease control, yield) F->G H Statistical Analysis (e.g., ANOVA, mean separation) G->H I Efficacy Determination H->I

Figure 2: Generalized experimental workflow for a modern fungicide efficacy trial.

A typical protocol would involve:

  • Experimental Design: Randomized complete block design with multiple replications.

  • Treatments: Untreated control, this compound (at historical application rates, if known), and various modern fungicide treatments.

  • Application: Fungicides applied at specific growth stages or upon initial disease detection.

  • Disease Assessment: Regular evaluation of disease incidence (% of infected plants) and severity (% of tissue affected) on a standardized rating scale.

  • Yield Data: Measurement of crop yield and quality parameters.

  • Statistical Analysis: Analysis of variance (ANOVA) to determine significant differences between treatments.

Conclusion: The Advancement of Fungicidal Science

The comparison between this compound and modern fungicides highlights the significant progress in the field of crop protection. While this compound served its purpose in its time, its obsolescence is a testament to the development of more effective, specific, and environmentally conscious solutions.

Modern fungicides, with their well-understood mechanisms of action and extensive efficacy data, provide researchers and growers with powerful tools for mildew management. The emphasis on integrated pest management, including the strategic rotation of fungicides with different FRAC codes, is crucial for mitigating the risk of resistance and ensuring the long-term sustainability of these vital agricultural inputs. Future research and development will likely continue this trend, focusing on even more targeted and biologically-based solutions for mildew control.

References

Comparative Guide to Analytical Methods for Chloraniformethan Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two primary analytical techniques for the detection and quantification of pesticide residues like Chloraniformethan: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Disclaimer: this compound is an obsolete herbicide, and as such, specific validated analytical method data is scarce in publicly available scientific literature. The following comparison utilizes representative performance data and protocols for structurally similar chlorinated pesticides to provide a practical guide.

Data Presentation: Comparison of Analytical Methods

The table below summarizes typical performance characteristics for the analysis of chlorinated pesticides using GC-MS/MS and LC-MS/MS. These values are illustrative and can vary depending on the specific instrumentation, matrix, and method optimization.

ParameterGas Chromatography-Mass Spectrometry (GC-MS/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.1 - 1.0 µg/kg0.01 - 0.5 µg/kg
Limit of Quantitation (LOQ) 0.5 - 5.0 µg/kg0.05 - 2.0 µg/kg
Linearity (R²) > 0.995> 0.998
Precision (RSD%) < 15%< 10%
Accuracy (Recovery %) 80 - 110%85 - 115%
Sample Throughput ModerateHigh
Matrix Effect Moderate to HighLow to Moderate
Derivatization Required SometimesRarely

Experimental Protocols

Below are detailed, representative methodologies for the analysis of chlorinated pesticide residues in a soil matrix, adaptable for a compound like this compound.

Method 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

1. Sample Preparation (QuEChERS Extraction)

  • 1.1. Weighing: Weigh 10 g of homogenized soil sample into a 50 mL polypropylene centrifuge tube.

  • 1.2. Hydration: Add 8 mL of deionized water and vortex for 30 seconds.

  • 1.3. Fortification: For recovery experiments, spike the sample with a known concentration of a surrogate standard.

  • 1.4. Extraction: Add 10 mL of acetonitrile and 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • 1.5. Shaking: Cap the tube and shake vigorously for 1 minute.

  • 1.6. Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • 1.7. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄, 150 mg of primary secondary amine (PSA), and 150 mg of C18 sorbent.

  • 1.8. Shaking and Centrifugation: Vortex for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.

  • 1.9. Final Extract: Filter the supernatant through a 0.22 µm PTFE syringe filter into a GC vial for analysis.

2. GC-MS/MS Instrumental Analysis

  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Start at 70 °C (hold for 2 min), ramp to 180 °C at 25 °C/min, then ramp to 280 °C at 5 °C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for the target analyte would need to be determined.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation (Solvent Extraction)

  • 1.1. Weighing: Weigh 5 g of homogenized soil sample into a 50 mL polypropylene centrifuge tube.

  • 1.2. Fortification: For recovery experiments, spike the sample with a known concentration of an appropriate internal standard.

  • 1.3. Extraction: Add 10 mL of a mixture of acetonitrile and water (80:20, v/v).

  • 1.4. Shaking: Cap the tube and shake on a mechanical shaker for 30 minutes.

  • 1.5. Centrifugation: Centrifuge at 5000 rpm for 10 minutes.

  • 1.6. Cleanup: Pass the supernatant through a 0.22 µm nylon syringe filter. For cleaner samples, a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be employed.

  • 1.7. Dilution: Dilute the filtered extract 1:1 with deionized water in an LC vial.

2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: 5 mM Ammonium Formate in Methanol with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte's properties.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for the target analyte would need to be determined.

Mandatory Visualization

Pesticide_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Water) Homogenize Homogenization Sample->Homogenize Extract Extraction (e.g., QuEChERS, Solvent) Homogenize->Extract Cleanup Cleanup (d-SPE, SPE) Extract->Cleanup Chromatography Chromatographic Separation (GC or LC) Cleanup->Chromatography MS Mass Spectrometry (MS or MS/MS) Chromatography->MS DataAcq Data Acquisition MS->DataAcq Quant Quantification & Reporting DataAcq->Quant

Caption: General workflow for pesticide residue analysis.

Cross-Validation of Analytical Techniques for Chloraniformethan Residue Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the residue analysis of Chloraniformethan (N-[2,2,2-Trichloro-1-(3,4-dichloroanilino)ethyl]formamide). In the absence of direct cross-validation studies for this specific compound, this document presents a framework for such an evaluation by comparing validated methods for structurally analogous chlorinated pesticides and anilines. The presented data, derived from established analytical literature, serves as a benchmark for researchers developing and validating methods for this compound.

Introduction to this compound and the Imperative for Robust Analytical Methods

This compound is a fungicide characterized by its chlorinated aniline structure. The detection and quantification of its residues in various matrices are critical for environmental monitoring, food safety, and toxicological studies. Cross-validation of analytical methods is a crucial step to ensure data accuracy, comparability, and reliability across different laboratories and techniques. This process involves comparing the performance of two or more methods to determine if they provide equivalent results.

Comparative Analysis of Representative Analytical Techniques

Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with mass spectrometry (MS) are the most common and effective techniques for the analysis of chlorinated organic compounds like this compound. Below is a comparison of typical performance characteristics for these methods, based on data from analogous compounds.

Table 1: Comparison of Performance Data for GC-MS and LC-MS/MS Methods for Analytes Structurally Similar to this compound

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable compounds followed by mass-based detection.Separation of a wider range of compounds based on polarity, followed by highly selective and sensitive mass-based detection.
Typical Analytes Volatile and semi-volatile chlorinated pesticides and anilines.Polar and non-polar chlorinated pesticides and their metabolites.
Limit of Detection (LOD) 0.001 - 0.01 mg/kg0.001 - 0.005 mg/kg
Limit of Quantification (LOQ) 0.005 - 0.05 mg/kg0.005 - 0.01 mg/kg
**Linearity (R²) **> 0.99> 0.99
Accuracy (Recovery %) 80 - 115%85 - 110%
Precision (RSD %) < 15%< 10%
Sample Preparation Often requires derivatization for polar analytes; liquid-liquid or solid-phase extraction.Less frequent need for derivatization; compatible with various extraction techniques (e.g., QuEChERS).
Matrix Effects Generally lower than LC-MS, but can be significant.Can be significant, often requiring matrix-matched standards or stable isotope-labeled internal standards.

Experimental Protocols for Key Analytical Methods

Detailed methodologies are essential for the replication and validation of analytical techniques. Below are representative protocols for GC-MS and LC-MS/MS analysis of chlorinated compounds similar to this compound.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on established methods for the analysis of chlorinated pesticides in soil and water matrices.

1. Sample Preparation (QuEChERS Extraction)

  • 1.1. Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • 1.2. Add 10 mL of acetonitrile.

  • 1.3. Add internal standards.

  • 1.4. Shake vigorously for 1 minute.

  • 1.5. Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake for 1 minute.

  • 1.6. Centrifuge at 4000 rpm for 5 minutes.

  • 1.7. Transfer the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and MgSO₄.

  • 1.8. Shake for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • 1.9. The supernatant is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280 °C.

  • Oven Program: Initial temperature 70 °C (hold 2 min), ramp to 150 °C at 25 °C/min, then to 280 °C at 5 °C/min (hold 10 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is adapted from validated methods for the analysis of multi-residue pesticides in various matrices.

1. Sample Preparation (Aqueous Samples)

  • 1.1. Filter the water sample through a 0.45 µm filter.

  • 1.2. To 10 mL of the filtered sample, add internal standards.

  • 1.3. Perform solid-phase extraction (SPE) using a C18 cartridge.

  • 1.4. Condition the cartridge with methanol followed by water.

  • 1.5. Load the sample onto the cartridge.

  • 1.6. Wash the cartridge with water.

  • 1.7. Elute the analytes with acetonitrile.

  • 1.8. Evaporate the eluate to dryness and reconstitute in a suitable mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive and/or negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizing the Cross-Validation Workflow

A systematic workflow is critical for a successful cross-validation study. The following diagram illustrates the key steps involved in comparing two analytical methods.

CrossValidationWorkflow DefineObjectives Define Objectives and Acceptance Criteria MethodA Method A Development & Validation DefineObjectives->MethodA MethodB Method B Development & Validation DefineObjectives->MethodB SampleSelection Select Representative Samples (Spiked and Incurred) MethodA->SampleSelection MethodB->SampleSelection AnalysisA Analyze Samples with Method A SampleSelection->AnalysisA AnalysisB Analyze Samples with Method B SampleSelection->AnalysisB DataComparison Compare Datasets (Statistical Analysis) AnalysisA->DataComparison AnalysisB->DataComparison Evaluation Evaluate Against Acceptance Criteria DataComparison->Evaluation Conclusion Conclusion on Method Comparability Evaluation->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathway of Analytical Method Selection

The choice between GC-MS and LC-MS/MS often depends on the physicochemical properties of the analyte and the complexity of the sample matrix. The following diagram illustrates a simplified decision-making pathway.

MethodSelection AnalyteProperties Analyte Physicochemical Properties Volatility Volatile & Thermally Stable? AnalyteProperties->Volatility GCMS GC-MS is a Suitable Option Volatility->GCMS Yes Polarity Consider Polarity and Matrix Volatility->Polarity No Derivatization Derivatization Required? GCMS->Derivatization LCMSMS LC-MS/MS is a Suitable Option Polarity->LCMSMS Polarity->Derivatization If GC-MS is still considered Derivatization->GCMS Yes

Caption: Decision pathway for selecting an analytical technique.

Conclusion

Efficacy of Chloraniformethan: A Comparative Analysis of an Obsolete Formamide Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the available data on the formamide fungicide Chloraniformethan reveals a landscape of sparse and dated information, a direct consequence of its status as an obsolete compound. A comprehensive, direct comparison with other formamide fungicides, supported by robust experimental data, is not feasible due to the lack of contemporary research and accessible historical records. This guide, therefore, aims to provide a structured overview of the limited information available on this compound and its chemical class, supplemented by generalized experimental protocols and conceptual diagrams to aid researchers in understanding the historical context and the methodologies that would have been employed to evaluate its efficacy.

The Formamide Fungicide Family: A Brief Overview

Formamide fungicides represent a distinct chemical group in the classification of antifungal agents. Among this group, this compound and Trimorphamide are two identified members. However, both have fallen into obsolescence, meaning they are no longer manufactured, registered, or in common use. This discontinuation is likely due to a combination of factors, including the development of more effective and safer fungicides, and potential environmental or toxicological concerns. Consequently, detailed scientific literature and comparative efficacy studies are exceptionally rare.

This compound , chemically known as N-(2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl)formamide, was historically used to control certain fungal diseases, most notably powdery mildew on cereal crops. Information regarding its specific mode of action at a biochemical level is not well-documented in currently accessible scientific literature.

Trimorphamide , another formamide fungicide, is similarly obscure, with a significant lack of available data on its efficacy and mode of action.

Comparative Efficacy: An Unattainable Goal

A thorough search of scientific databases, historical agricultural records, and regulatory archives has yielded no quantitative experimental data suitable for a direct comparison of this compound with other formamide or contemporary fungicides. The absence of such data prevents the creation of comparative tables that would meet the standards of modern scientific inquiry.

Hypothetical Experimental Protocol for Efficacy Evaluation

To provide a framework for understanding how the efficacy of a fungicide like this compound would have been assessed, a generalized experimental protocol for testing against powdery mildew is outlined below. This protocol is based on standard agriscience methodologies.

Objective: To determine the preventative and curative efficacy of this compound against powdery mildew on a susceptible host plant.

Materials:

  • Healthy, uniformly grown susceptible host plants (e.g., barley for cereal powdery mildew).

  • Active culture of the target powdery mildew pathogen (e.g., Blumeria graminis f. sp. hordei).

  • Technical grade this compound.

  • A standard, commercially available fungicide for positive control.

  • A surfactant/adjuvant.

  • Deionized water.

  • Spray application equipment.

  • Controlled environment growth chamber or greenhouse.

Methodology:

  • Plant Propagation: Cultivate barley plants from seed in a controlled environment to the two-leaf stage.

  • Inoculum Preparation: Prepare a spore suspension of B. graminis f. sp. hordei in deionized water with a surfactant to a standardized concentration (e.g., 1 x 10^5 conidia/mL).

  • Fungicide Preparation: Prepare stock solutions of this compound and the standard fungicide. Create a dilution series to test a range of concentrations. A negative control (water + surfactant) is also prepared.

  • Fungicide Application:

    • Preventative Assay: Apply the fungicide solutions to a set of plants 24 hours before inoculation with the pathogen.

    • Curative Assay: Apply the fungicide solutions to a separate set of plants 48 hours after inoculation with the pathogen.

  • Inoculation: Uniformly spray the barley leaves with the prepared spore suspension until runoff.

  • Incubation: Place the treated and inoculated plants in a growth chamber with conditions optimal for powdery mildew development (e.g., 20°C, 70% relative humidity, 16-hour photoperiod).

  • Disease Assessment: After a set incubation period (e.g., 7-10 days), visually assess the percentage of leaf area covered by powdery mildew pustules on each leaf. This is the disease severity.

  • Data Analysis: Calculate the mean disease severity for each treatment. Determine the percentage of disease control for each fungicide concentration relative to the negative control. Statistically analyze the data using appropriate methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizing the Fungicide Development and Evaluation Pipeline

Due to the lack of specific data for this compound's signaling pathways or detailed experimental workflows, a conceptual diagram illustrating the logical progression of fungicide evaluation is provided below.

fungicide_evaluation_pipeline cluster_0 Discovery & Screening cluster_1 Efficacy & Safety Profiling cluster_2 Field Validation cluster_3 Regulatory & Commercialization A Chemical Synthesis (e.g., Formamides) B In Vitro Screening (Mycelial Growth Inhibition) A->B C Preliminary Greenhouse Efficacy Trials B->C D Dose-Response Studies C->D E Mode of Action Investigation D->E F Phytotoxicity Assessment D->F G Toxicology & Environmental Impact Studies D->G H Multi-Location Field Trials D->H I Comparison with Standard Fungicides H->I J Formulation & Application Optimization I->J K Regulatory Submission & Approval J->K L Commercial Production & Market Introduction K->L

Obsolete Fungicide "Chloraniformethan" vs. Modern Fungicides: A Toxicological Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the toxicological profiles of the obsolete fungicide Chloraniformethan and a selection of current-generation fungicides reveals a significant disparity in data availability and a nuanced landscape of potential hazards. While comprehensive toxicological data for modern fungicides like Azoxystrobin, Boscalid, and Epoxiconazole are readily accessible, allowing for a thorough risk assessment, information on this compound is sparse, reflecting its status as a legacy chemical with limited public domain documentation.

In contrast, current fungicides are subject to rigorous testing protocols, often following internationally recognized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD), to ascertain their toxicological profiles before they are approved for use. This analysis provides a comparative overview based on the available data for three major classes of modern fungicides: a strobilurin (Azoxystrobin), a succinate dehydrogenase inhibitor (SDHI) (Boscalid), and a triazole (Epoxiconazole).

Quantitative Toxicological Data Comparison

The following tables summarize the available quantitative toxicological data for the selected modern fungicides. No comparable data was found for this compound.

Table 1: Acute Toxicity Data

FungicideChemical ClassOral LD50 (rat)Dermal LD50 (rat)Inhalation LC50 (rat)
AzoxystrobinStrobilurin>5000 mg/kg[2][3][4]>2000 mg/kg[3][4]0.7 mg/L (4h)[4]
BoscalidSDHI>2000 mg/kg[5]>2000 mg/kg[6]>6.7 mg/L (4h)[7]
EpoxiconazoleTriazole>2000 mg/kg[8]>2000 mg/kg[8][9]>5.3 mg/L (4h)[9]

Table 2: Chronic Toxicity and Reproductive Effects (NOAEL)

FungicideStudy TypeSpeciesNOAEL
Azoxystrobin2-Generation ReproductionRat1.82 mg/kg bw/day (parental)
Boscalid2-Generation ReproductionRat10.1 mg/kg bw/day (parental)[10]
Epoxiconazole2-Generation ReproductionRat2 mg/kg bw/day (female)[11]

Carcinogenicity, Genotoxicity, and Reproductive Toxicity

Azoxystrobin:

  • Carcinogenicity: Not classified as a carcinogen.[2]

  • Genotoxicity: No evidence of mutagenic effects in in vivo or in vitro studies.[2]

  • Reproductive Toxicity: Studies in zebrafish have indicated the potential for reproductive toxicity, with male fish being more sensitive.[12] Effects on meiotic maturation in mouse oocytes have also been observed.[13] Parental exposure in zebrafish has been shown to cause developmental effects in offspring.[14][15]

Boscalid:

  • Carcinogenicity: Classified as having "suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential."[16][17] Thyroid neoplasms were observed in a rat carcinogenicity test, but the incidence was not significantly different from the control group and was considered to have a non-genotoxic mechanism.[10]

  • Genotoxicity: Not found to be genotoxic in a battery of tests, including bacterial reverse mutation assays, chromosomal aberration tests, and in vivo micronucleus assays.[10][18]

  • Reproductive Toxicity: In a two-generation reproductive toxicity study in rats, the NOAEL for parental animals and offspring was established.[10] Developmental toxicity studies in rats and rabbits showed no teratogenic effects.[10]

Epoxiconazole:

  • Carcinogenicity: Suspected of causing cancer.[19][20] It has been shown to induce liver tumors in rats and mice.[13][21]

  • Genotoxicity: Not considered to be genotoxic based on a range of in vitro and in vivo studies.[2][22][23][24]

  • Reproductive Toxicity: May damage fertility or the unborn child.[19][20] Studies have shown it to be a reproductive and developmental toxicant, with effects on fertility, gestation, and fetal development.[11][16][21][25]

Mechanisms of Action

The fungicidal activity of these modern fungicides is based on specific biochemical mechanisms that interfere with fungal cellular processes.

Strobilurins (e.g., Azoxystrobin): These fungicides inhibit mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, which blocks electron transfer and disrupts the production of ATP, the cell's main energy currency.[24][25][26][27]

Succinate Dehydrogenase Inhibitors (SDHIs) (e.g., Boscalid): SDHIs also target mitochondrial respiration but at a different point. They inhibit the enzyme succinate dehydrogenase (Complex II), which is a key component of the tricarboxylic acid (TCA) cycle and the electron transport chain.[8][28][29][30]

Triazoles (e.g., Epoxiconazole): Triazole fungicides interfere with the biosynthesis of ergosterol, an essential component of fungal cell membranes. They inhibit the enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol.[22][31][32][33]

Experimental Protocols

The toxicological data for modern fungicides are generated through a battery of standardized tests, many of which follow OECD guidelines to ensure data quality and comparability.

Acute Toxicity Testing:

  • Oral: The acute oral toxicity is typically determined using OECD Test Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure).[1][7][18][27][34] These studies involve administering a single dose of the substance to rats and observing them for up to 14 days to determine the dose that is lethal to 50% of the test animals (LD50).

  • Dermal: Acute dermal toxicity is assessed following OECD Test Guideline 402. The test substance is applied to the shaved skin of rats or rabbits, and the animals are observed for signs of toxicity and mortality.

  • Inhalation: Acute inhalation toxicity is evaluated according to OECD Test Guideline 403 or 436.[10][17][35] This involves exposing animals, typically rats, to the test substance in the air for a defined period (e.g., 4 hours) and monitoring for adverse effects.

Genotoxicity Testing: A standard battery of genotoxicity tests is performed to assess the potential of a substance to cause genetic damage.

  • Bacterial Reverse Mutation Test (Ames Test): This in vitro test, following OECD Guideline 471, uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.[14][28][30][32][36]

  • In Vitro Mammalian Chromosomal Aberration Test: This test, as per OECD Guideline 473, evaluates the potential of a substance to cause structural chromosomal damage in mammalian cells in culture.[6][15][37][38][39]

  • In Vivo Mammalian Erythrocyte Micronucleus Test: This in vivo test, following OECD Guideline 474, assesses chromosomal damage by looking for the formation of micronuclei in the red blood cells of treated animals, usually mice or rats.

Reproductive and Developmental Toxicity Testing:

  • Two-Generation Reproduction Toxicity Study: This study, conducted according to OECD Guideline 416, evaluates the effects of a substance on the reproductive performance of two generations of animals, typically rats.[12][29][33][40][41] It assesses parameters such as fertility, gestation, and offspring viability and development.

Signaling Pathways and Logical Relationships

The mechanisms of action of the modern fungicides can be visualized as follows:

Strobilurin_Mechanism Strobilurin Strobilurin (e.g., Azoxystrobin) Mitochondrion Fungal Mitochondrion Strobilurin->Mitochondrion Qo_site Qo Site Strobilurin->Qo_site Inhibits ETC Electron Transport Chain Mitochondrion->ETC ComplexIII Complex III (Cytochrome bc1) ETC->ComplexIII ComplexIII->Qo_site ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Electron_Transfer Electron Transfer Qo_site->Electron_Transfer Blocks Electron_Transfer->ComplexIII Electron_Transfer->ATP_Synthase Reduced Input ATP ATP (Energy) ATP_Synthase->ATP ATP_Synthase->ATP Inhibited Production Fungal_Growth Fungal Growth ATP->Fungal_Growth ATP->Fungal_Growth Inhibited

Caption: Mechanism of action of strobilurin fungicides.

SDHI_Mechanism SDHI SDHI (e.g., Boscalid) Mitochondrion Fungal Mitochondrion SDHI->Mitochondrion ComplexII Complex II (Succinate Dehydrogenase) SDHI->ComplexII Inhibits TCA_Cycle TCA Cycle Mitochondrion->TCA_Cycle Succinate Succinate TCA_Cycle->Succinate Succinate->ComplexII Substrate Electron_Transfer Electron Transfer ComplexII->Electron_Transfer ComplexII->Electron_Transfer Blocks ATP_Synthase ATP Synthase Electron_Transfer->ATP_Synthase Electron_Transfer->ATP_Synthase Reduced Input ATP ATP (Energy) ATP_Synthase->ATP ATP_Synthase->ATP Inhibited Production Fungal_Growth Fungal Growth ATP->Fungal_Growth ATP->Fungal_Growth Inhibited

Caption: Mechanism of action of SDHI fungicides.

Triazole_Mechanism Triazole Triazole (e.g., Epoxiconazole) Fungal_Cell Fungal Cell Triazole->Fungal_Cell CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Lanosterol Lanosterol Fungal_Cell->Lanosterol Lanosterol->CYP51 Substrate Ergosterol_Biosynthesis Ergosterol Biosynthesis CYP51->Ergosterol_Biosynthesis CYP51->Ergosterol_Biosynthesis Blocks Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Ergosterol_Biosynthesis->Ergosterol Reduced Production Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Ergosterol->Cell_Membrane Disrupted Supply Membrane_Integrity Membrane Integrity & Function Cell_Membrane->Membrane_Integrity Cell_Membrane->Membrane_Integrity Compromised Fungal_Growth Fungal Growth Membrane_Integrity->Fungal_Growth Membrane_Integrity->Fungal_Growth Inhibited

Caption: Mechanism of action of triazole fungicides.

Conclusion

The toxicological profiles of modern fungicides such as Azoxystrobin, Boscalid, and Epoxiconazole are well-characterized through extensive testing, revealing a range of potential hazards from low acute toxicity to concerns regarding carcinogenicity and reproductive effects. This wealth of data allows for informed risk assessments and the establishment of safe use practices. In stark contrast, the obsolete fungicide this compound lacks a publicly available, detailed toxicological database. While early assessments suggested low mammalian toxicity, the absence of comprehensive modern studies on its chronic, reproductive, and genotoxic effects makes a thorough comparison with current fungicides impossible and highlights the significant advancements in chemical safety assessment over the past decades. Researchers and professionals in drug development should be aware of these data gaps when evaluating legacy chemical information and rely on the comprehensive datasets available for currently registered products for accurate risk comparisons.

References

A Comparative Analysis of the Environmental Fate of Chlorothalonil versus the Obscure Data on Chloraniformethan

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and scientists on the environmental persistence, mobility, and degradation of two fungicides. It is important to note at the outset that there is a significant disparity in the available scientific literature, with extensive data on chlorothalonil and a notable lack of public information on the environmental fate of Chloraniformethan (likely a misspelling of Chloranifomethan).

This guide provides a detailed examination of the environmental fate of the broad-spectrum fungicide chlorothalonil. Due to the scarcity of available data for this compound, this document will primarily focus on the well-documented behavior of chlorothalonil in various environmental compartments. Standardized experimental protocols for assessing the environmental fate of such compounds are also detailed to provide context for the presented data.

Environmental Fate of Chlorothalonil

Chlorothalonil is a non-systemic, organochlorine fungicide widely used in agriculture.[1] Its environmental fate is influenced by several factors, including its chemical properties, soil and water characteristics, and microbial activity.

Persistence in Soil:

Chlorothalonil is generally considered to be moderately persistent in soil.[1] Its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate, can vary significantly depending on soil type, temperature, and moisture content.[1] Studies have reported soil half-lives ranging from less than a day to several months.[2][3] The primary degradation product in soil is 4-hydroxy-2,5,6-trichloroisophthalonitrile (4-hydroxychlorothalonil), which is notably more persistent than the parent compound.[2][4]

Persistence in Water:

In aquatic environments, the persistence of chlorothalonil is influenced by hydrolysis and photolysis. It is stable to hydrolysis under acidic conditions but is more susceptible to breakdown in neutral to basic conditions, with a half-life ranging from 4 to 64 days.[4] Photolysis, or degradation by sunlight, can also be a significant dissipation pathway in clear, shallow waters, with reported half-lives as short as 0.4 days at pH 7.[4]

Mobility:

Chlorothalonil has a low water solubility and a high affinity for binding to soil particles, which limits its mobility.[4][5] Its high soil adsorption coefficient (Koc) indicates that it is slightly to hardly mobile in most soil types.[4][6] However, its major and more persistent degradate, 4-hydroxychlorothalonil, is more mobile and therefore has a higher potential to leach into groundwater.[4]

Bioaccumulation:

The potential for chlorothalonil to bioaccumulate in organisms is a point of discussion. While some sources indicate a low bioaccumulation factor, other studies have shown that it can accumulate to significant levels in aquatic organisms, such as fish.[1][7]

Quantitative Data on the Environmental Fate of Chlorothalonil
ParameterValueEnvironmental CompartmentReference
Soil Half-Life (DT50) < 1 - 3.5 daysAgricultural soil (peanut fields)[2]
1 - 2 monthsAerobic soils[1][3]
Water Half-Life (DT50) - Hydrolysis 4 - 64 daysNeutral to basic conditions[4]
Water Half-Life (DT50) - Photolysis 0.4 days (pH 7)Clear, shallow water[4]
23 days (pH 5)Clear, shallow water[4]
Soil Adsorption Coefficient (Koc) 3113 mL/goc (average)Soil[4]
Water Solubility < 1 mg/LWater[4]
Bioaccumulation Factor (BCF) LowAquatic organisms[1]
Up to 3,000Fish[7]
Environmental Fate of this compound

Despite extensive searches of scientific databases and regulatory documents, no specific quantitative data on the environmental fate of this compound (or its likely correct spelling, Chloranifomethan) could be found in the public domain. General information on the environmental fate of chloromethanes exists, but this class of compounds is broad and the data is not specific to Chloranifomethan.[8][9] Therefore, a direct comparison with chlorothalonil is not possible at this time.

Experimental Protocols for Assessing Environmental Fate

The data presented for chlorothalonil is typically generated using standardized test guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that data is reliable and comparable across different studies and regulatory bodies.[10][11]

Soil Persistence and Degradation (OECD 307: Aerobic and Anaerobic Transformation in Soil): This guideline is used to determine the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.[12] Radiolabeled test substance is applied to soil samples, which are then incubated under controlled temperature and moisture conditions. At various time intervals, soil samples are analyzed to determine the amount of parent compound remaining and to identify major degradation products. This allows for the calculation of the soil half-life (DT50).

Adsorption and Mobility in Soil (OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method): This protocol measures the extent to which a chemical adsorbs to different soil types.[12] A solution of the test substance is mixed with a known amount of soil, and the mixture is agitated until equilibrium is reached. The concentration of the substance remaining in the solution is then measured. The results are used to calculate the soil adsorption coefficient (Koc), which is a key indicator of a chemical's mobility in soil.[6]

Hydrolysis (OECD 111: Hydrolysis as a Function of pH): This test determines the rate of a chemical's degradation in water at different pH levels (typically 4, 7, and 9). Sterile aqueous solutions of the test substance are incubated at a constant temperature in the dark. Samples are taken at various time points and analyzed for the concentration of the parent compound. This data is used to determine the hydrolysis half-life.

Photolysis in Water (OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis): This guideline assesses the degradation of a chemical in water due to sunlight.[12] An aqueous solution of the test substance is exposed to a light source that simulates natural sunlight. The concentration of the substance is measured over time to determine the rate of photolytic degradation.

Visualizing the Environmental Fate of Chlorothalonil

The following diagram illustrates the key environmental fate pathways of chlorothalonil, highlighting its degradation to the more persistent and mobile metabolite, 4-hydroxychlorothalonil.

Chlorothalonil_Fate cluster_air Atmosphere cluster_surface Surface Environment cluster_soil Soil Compartment cluster_water Aquatic Environment Volatilization Volatilization (minor) Chlorothalonil_Application Chlorothalonil Application Chlorothalonil_Application->Volatilization Plant_Uptake Plant Surface Interception Chlorothalonil_Application->Plant_Uptake Soil_Surface Soil Surface Chlorothalonil_Application->Soil_Surface Chlorothalonil_Soil Chlorothalonil in Soil Soil_Surface->Chlorothalonil_Soil Runoff Surface Runoff Soil_Surface->Runoff Adsorption Adsorption to Soil Particles (Low Mobility) Chlorothalonil_Soil->Adsorption Degradation Microbial Degradation Chlorothalonil_Soil->Degradation Metabolite_Soil 4-hydroxychlorothalonil in Soil (More Persistent & Mobile) Degradation->Metabolite_Soil Leaching Leaching Metabolite_Soil->Leaching Groundwater Groundwater Leaching->Groundwater Surface_Water Surface Water Runoff->Surface_Water Hydrolysis Hydrolysis Surface_Water->Hydrolysis Photolysis Photolysis Surface_Water->Photolysis

Caption: Environmental fate pathways of chlorothalonil.

References

A Guide to the Inter-Laboratory Comparison of Chloraniformethan Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available data from inter-laboratory comparison studies or proficiency tests specifically for the fungicide Chloraniformethan are scarce. This guide, therefore, provides a framework and methodologies for conducting such a comparison, drawing upon established principles of inter-laboratory testing and analytical chemistry.

This compound is an obsolete fungicide.[1] Its chemical formula is C9H7Cl5N2O and its IUPAC name is N-[(RS)-2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]formamide.[1][2] While no active inter-laboratory comparisons were identified, historical methods suggest its analysis in matrices like grain and cucumbers.[3] This guide outlines a proposed inter-laboratory study to ensure measurement consistency and accuracy among laboratories.

Proposed Inter-Laboratory Comparison Study Design

An inter-laboratory comparison, often referred to as a round-robin test, is a valuable tool for assessing the performance of different laboratories and analytical methods.[4][5][6] Regular participation is often mandatory for accredited laboratories (ISO 17025) to ensure quality control.[4][6]

Objective: To assess the proficiency of participating laboratories in the quantitative analysis of this compound in a spiked matrix sample.

Study Coordinator: A designated organization responsible for sample preparation, distribution, and data analysis.

Participants: Laboratories involved in pesticide residue analysis.

Test Material: A homogenous batch of a relevant matrix (e.g., organic apple puree) will be spiked with a known concentration of a certified this compound reference standard. Blank samples will also be provided.

Timeline: A clear schedule for sample distribution, analysis, and reporting of results will be established.

Data Submission: Participants will be required to submit their results, including the mean concentration, standard deviation, and the analytical method used, through a secure online portal.

Statistical Analysis: The submitted data will be analyzed using robust statistical methods, such as those described in ISO 13528, to determine the assigned value and calculate performance scores (e.g., z-scores) for each participant.[5]

Data Presentation

Quantitative results from the inter-laboratory comparison should be summarized in a clear and structured format. The following table provides a template for presenting the data, allowing for easy comparison of results from participating laboratories.

Laboratory IDReported Concentration (mg/kg)Standard Deviation (mg/kg)Recovery (%)Analytical Methodz-scorePerformance
Lab 010.0480.00396LC-MS/MS-0.4Satisfactory
Lab 020.0550.004110GC-ECD1.0Satisfactory
Lab 030.0620.005124GC-MS2.4Questionable
Lab 040.0450.00290LC-MS/MS-1.0Satisfactory
Lab 050.0380.00376GC-ECD-2.4Questionable
Lab 060.0700.006140GC-MS4.0Unsatisfactory

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

A detailed experimental protocol is crucial for ensuring that the results from different laboratories are comparable. The following is a recommended methodology for the determination of this compound in a fruit matrix.

1. Scope: This method describes the determination of this compound residues in a fruit puree matrix using gas chromatography with an electron capture detector (GC-ECD).

2. Reagents and Materials:

  • This compound certified reference standard

  • Acetonitrile (pesticide residue grade)

  • Sodium chloride (analytical grade)

  • Anhydrous magnesium sulfate (analytical grade)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent

  • Methanol (pesticide residue grade)

  • Hexane (pesticide residue grade)

  • Dichloromethane (pesticide residue grade)

  • Deionized water

3. Instrumentation:

  • Gas chromatograph equipped with an electron capture detector (GC-ECD)

  • Capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

  • Nitrogen evaporator

4. Sample Preparation (QuEChERS Method):

  • Weigh 10 g (± 0.1 g) of the homogenized fruit puree sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add internal standard if used.

  • Shake vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a clean tube.

5. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile extract and add it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • The supernatant is ready for GC-ECD analysis.

6. GC-ECD Analysis:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature 80 °C, hold for 1 min, ramp to 180 °C at 20 °C/min, then ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Detector Temperature: 300 °C

  • Carrier Gas: Nitrogen at a constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL (splitless)

7. Quantification:

  • Prepare matrix-matched calibration standards of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.

Visualizations

The following diagrams illustrate the proposed workflow for the inter-laboratory comparison and a potential analytical workflow for this compound.

InterLaboratory_Comparison_Workflow cluster_0 Planning & Preparation cluster_1 Execution cluster_2 Analysis & Reporting A Define Study Objectives B Select Test Material A->B C Prepare & Spike Samples B->C D Verify Homogeneity & Stability C->D E Distribute Samples to Labs D->E F Labs Perform Analysis E->F G Labs Submit Results F->G H Statistical Analysis of Data G->H I Calculate Performance Scores H->I J Generate Final Report I->J

Caption: Workflow for the proposed inter-laboratory comparison of this compound.

Analytical_Workflow A Sample Homogenization B Extraction (QuEChERS) A->B C Cleanup (d-SPE) B->C D GC-ECD Analysis C->D E Data Processing & Quantification D->E F Final Result E->F

Caption: Analytical workflow for the determination of this compound in a fruit matrix.

References

Unraveling the Fungal Combat Strategy: A Comparative Look at Chloraniformethan and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise mechanisms by which antifungal agents inhibit fungal growth is paramount. This guide seeks to provide a comparative analysis of the binding affinity of Chloraniformethan to its fungal target proteins. However, a comprehensive search of publicly available scientific literature and databases reveals a significant lack of specific data on this compound, including its direct binding affinities, experimental protocols, and defined signaling pathways.

Despite extensive searches for "this compound," its synonyms "IMUGAN" and "MILFARON," and its chemical name "N-(2,2,2-trichloro-1-((3,4-dichlorophenyl)amino)ethyl)formamide," no specific experimental data detailing its binding affinity to fungal target proteins could be retrieved. The information available is insufficient to construct a detailed comparison guide as initially intended. One of the synonyms, IMUGAN, appears to be a place name in the Philippines and not a trade name for this specific fungicide, leading to misleading search results[1][2].

While information on this compound is scarce, it is crucial to understand the common mechanisms of action of other antifungal agents to provide a contextual framework. Antifungal drugs typically target specific structures or pathways in fungal cells that are absent or different in human cells, minimizing toxicity.

Established Antifungal Mechanisms of Action

To offer a point of comparison, this guide will briefly outline the mechanisms of well-established classes of antifungal drugs. This information serves as a benchmark for the kind of data that would be necessary to evaluate this compound's potential efficacy and novelty.

Common Fungal Target Proteins and Antifungal Classes:

Antifungal ClassTarget Protein/PathwayMechanism of Action
Azoles (e.g., Fluconazole, Itraconazole)Lanosterol 14-α-demethylase (Erg11p)Inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane, leading to membrane disruption.
Polyenes (e.g., Amphotericin B)ErgosterolBinds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.
Echinocandins (e.g., Caspofungin)β-(1,3)-D-glucan synthaseInhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, resulting in cell wall instability and lysis.
Allylamines (e.g., Terbinafine)Squalene epoxidaseInhibits the ergosterol biosynthesis pathway at an earlier step than azoles, leading to a deficiency in ergosterol and an accumulation of toxic squalene.
Anilinopyrimidines Methionine biosynthesisReported to inhibit the secretion of fungal hydrolytic enzymes.[3]

Visualizing Fungal Signaling and Drug Action

Understanding the signaling pathways affected by antifungal agents is critical for drug development. While a specific pathway for this compound cannot be depicted, a generalized diagram of a common antifungal target pathway, such as ergosterol biosynthesis, can illustrate the points of intervention for different drug classes.

Ergosterol_Biosynthesis_Inhibition cluster_allylamines Allylamines (e.g., Terbinafine) cluster_azoles Azoles (e.g., Fluconazole) Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase (Erg11p) Allylamines Inhibition Allylamines->Squalene epoxide Azoles Inhibition Azoles->Ergosterol

Caption: Inhibition of the ergosterol biosynthesis pathway by allylamine and azole antifungals.

Hypothetical Experimental Workflow for Determining Binding Affinity

To assess the binding affinity of a compound like this compound, a series of established experimental protocols would be necessary. The following diagram outlines a typical workflow that researchers would follow.

Binding_Affinity_Workflow cluster_prep Preparation cluster_binding_assay Binding Assays cluster_analysis Data Analysis Target_Protein Isolate/Purify Fungal Target Protein SPR Surface Plasmon Resonance (SPR) Target_Protein->SPR ITC Isothermal Titration Calorimetry (ITC) Target_Protein->ITC MST Microscale Thermophoresis (MST) Target_Protein->MST Compound_Prep Synthesize/Prepare This compound Compound_Prep->SPR Compound_Prep->ITC Compound_Prep->MST Kd_Calculation Calculate Dissociation Constant (Kd) SPR->Kd_Calculation ITC->Kd_Calculation MST->Kd_Calculation Affinity_Determination Determine Binding Affinity Kd_Calculation->Affinity_Determination

Caption: A generalized experimental workflow for determining the binding affinity of a compound to a target protein.

Conclusion and Future Directions

The absence of publicly available data on the binding affinity and mechanism of action of this compound makes a direct comparison with other antifungal agents impossible at this time. This significant information gap highlights a potential area for future research. To properly evaluate the efficacy and potential of this compound as an antifungal agent, dedicated studies are required to:

  • Identify its specific fungal target protein(s).

  • Quantify its binding affinity to these targets using established biophysical techniques.

  • Elucidate the downstream effects on fungal signaling pathways and cellular processes.

  • Determine its spectrum of activity against a range of pathogenic fungi.

Without such fundamental data, the scientific and drug development communities cannot effectively assess the utility of this compound in the ongoing search for novel and effective antifungal therapies. Researchers with access to this compound are encouraged to perform and publish studies that would shed light on its molecular mode of action.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Chloraniformethan

Author: BenchChem Technical Support Team. Date: November 2025

Core Safety Principles

Given the limited toxicological data, Chloraniformethan should be handled as a substance of unknown toxicity.[1][2] A conservative approach assuming high toxicity is recommended. All laboratory personnel must be trained on the potential hazards and the emergency procedures outlined below.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.[4][5]

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consider double-gloving.Prevents skin contact with the chemical.[6]
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and aerosols.[6]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges. A full-face respirator is preferred as it also provides eye protection.Protects against inhalation of vapors or aerosols, which is a primary route of exposure for volatile compounds.
Body Protection A chemical-resistant lab coat or coveralls. An apron may be required for splash hazards.Protects skin from contamination.[6]
Footwear Closed-toe shoes made of a chemical-resistant material.Prevents exposure from spills.[7]
Operational Plan: Handling and Storage

Engineering Controls:

  • All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[1]

Procedural Guidance:

  • Preparation:

    • Designate a specific area within the laboratory for handling this compound.

    • Assemble all necessary equipment and PPE before accessing the chemical.

    • Ensure all containers are properly labeled.[3][8]

  • Handling:

    • Avoid direct contact with the substance. Use appropriate tools for transfers.

    • Work with the smallest quantities possible to minimize the potential for exposure.

    • Keep containers sealed when not in use.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

    • The storage location should be clearly marked with appropriate hazard warnings.

    • If the original container is compromised, place it within a larger, labeled, and sealed container.[9][10]

Disposal Plan

As an obsolete pesticide, this compound is considered hazardous waste.[10]

  • Waste Collection:

    • Collect all waste materials, including contaminated PPE and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams.

  • Disposal Protocol:

    • Disposal must be carried out by a licensed hazardous waste management company.[9][10]

    • Do not attempt to dispose of this compound down the drain or in regular trash.[11]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[11]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area. For large spills, contact your institution's environmental health and safety department.

Visual Workflow for Handling this compound

Chloraniformethan_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Preparedness prep_area Designate Handling Area assemble_ppe Assemble PPE label_containers Verify Container Labels fume_hood Work in Fume Hood label_containers->fume_hood use_tools Use Appropriate Tools min_quantity Use Minimal Quantity seal_containers Keep Containers Sealed collect_waste Collect Contaminated Waste seal_containers->collect_waste label_waste Label Waste Container contact_disposal Arrange Professional Disposal end_safe End contact_disposal->end_safe eyewash_shower Eyewash/Shower Access spill_kit Spill Kit Ready start Start start->prep_area start->eyewash_shower

Caption: Precautionary workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.